5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDMVYIUGZSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654984 | |
| Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041864-02-1 | |
| Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
This compound, a derivative of the 7-deazapurine scaffold, represents a privileged heterocyclic system in medicinal chemistry. Its structure is integral to a new generation of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the principal synthetic pathway for this compound, designed for researchers and professionals in drug development. We will dissect a robust and widely applicable strategy centered on the regioselective electrophilic chlorination of a protected 7H-pyrrolo[2,3-d]pyrimidine core. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are elucidated to ensure scientific integrity and reproducibility.
The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a bioisostere of purine and is found in the structure of many biologically active compounds, including antibiotics and synthetic derivatives with potent antiviral and antitumor properties.[1][2] The replacement of the N7 nitrogen of purine with a carbon atom fundamentally alters the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Halogenation of this scaffold, particularly at the C5 position of the electron-rich pyrrole ring, provides a critical handle for further functionalization through cross-coupling reactions or can directly enhance binding affinity to target proteins.[3][4]
A Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals that the key transformation is the introduction of the C5-chloro substituent. The most direct approach is a late-stage electrophilic chlorination of the pre-formed pyrrolo[2,3-d]pyrimidine core. To control the regioselectivity of this reaction and prevent side reactions at the pyrrole nitrogen (N7), a protection/deprotection strategy is essential. This leads to a multi-step pathway starting from a readily available 7-deazapurine precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-chloro-7H-pyrrolo[2,3-d]pyrimidine: Navigating a Niche Scaffold in Medicinal Chemistry
Introduction: The Pyrrolo[2,3-d]pyrimidine Core and the Significance of the 5-Chloro Isomer
The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the development of targeted therapies for a range of diseases, including cancers and inflammatory disorders. While the 4-chloro and 2-chloro isomers have been extensively explored as key intermediates in the synthesis of numerous clinical candidates and approved drugs, the 5-chloro-7H-pyrrolo[2,3-d]pyrimidine isomer represents a less-chartered, yet potentially valuable, area of chemical space.
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this specific isomer in their synthetic and medicinal chemistry programs. While publicly available data for this particular isomer is less abundant compared to its congeners, this guide synthesizes the existing information to provide a foundational understanding and to stimulate further investigation into its unique potential.
Physicochemical and Structural Properties
This compound is a solid at room temperature, and its core structure consists of a fused pyrrole and pyrimidine ring system with a chlorine atom at the 5-position.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1041864-02-1 | [1] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Structural Elucidation:
The structure of this compound is characterized by the electron-withdrawing chlorine atom on the pyrrole ring. This substitution is expected to influence the electronic distribution and reactivity of the bicyclic system compared to the parent pyrrolo[2,3-d]pyrimidine and its other chloro-isomers.
Synthesis and Reactivity: A Focus on the Pyrrole Nitrogen
While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a Chinese patent provides insight into a key reaction involving this molecule as a starting material. The patent describes the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, a common strategy in the functionalization of this scaffold.[3]
Experimental Protocol: Protection of the Pyrrole Nitrogen
The following protocol is adapted from the general procedure described in patent CN111039963B.[3]
Objective: To synthesize 5-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound (CAS: 1041864-02-1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dilute hydrochloric acid
-
Ice water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and p-toluenesulfonyl chloride in a mixed solvent of dichloromethane and N,N-diisopropylethylamine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction solution with dilute hydrochloric acid.
-
Wash the organic layer with ice water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic organic base is used to quench the HCl generated during the reaction without competing with the pyrrole nitrogen for the tosyl group.
-
DCM: A common, relatively inert solvent for this type of reaction.
-
Aqueous Workup: The acid wash removes excess DIPEA, and the water wash removes any remaining salts, purifying the product.
Visualization of the Synthetic Step:
Caption: Protection of the pyrrole nitrogen of this compound.
Applications in Drug Discovery: A Landscape of Potential
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the realm of kinase inhibitors. The structural similarity to the purine core of ATP allows derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.
While specific drugs or late-stage clinical candidates explicitly utilizing the 5-chloro isomer are not prominent in the literature, its potential as a building block for novel kinase inhibitors is significant. The chlorine atom at the 5-position can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Potential Kinase Targets:
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a wide range of kinases, including:
-
Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[4][5]
-
Tyrosine Kinases (e.g., Src, EGFR): These are critical targets in oncology.[6]
-
Polo-like Kinases (PLKs): Involved in cell cycle regulation and are targets for cancer therapy.
-
Aurora Kinases: Also key regulators of cell division and targets in oncology.
The unique electronic and steric properties imparted by the 5-chloro substituent could lead to novel interactions within the kinase active site, potentially offering advantages in terms of selectivity or potency against specific kinase targets.
Visualization of the Role as a Kinase Inhibitor Scaffold:
Caption: The utility of this compound as a scaffold for kinase inhibitors.
Safety and Handling
According to supplier safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored building block in the vast landscape of medicinal chemistry. While its 4-chloro isomer has taken center stage in the development of numerous kinase inhibitors, the unique substitution pattern of the 5-chloro variant offers a distinct opportunity for the design of novel therapeutic agents. The strategic placement of the chlorine atom on the pyrrole ring invites exploration through modern synthetic methodologies to generate libraries of diverse compounds for biological screening.
Further research is warranted to fully elucidate the synthetic accessibility, reactivity, and biological potential of this scaffold. As the demand for novel and selective kinase inhibitors continues to grow, a deeper investigation into less common isomers like this compound may unveil new avenues for therapeutic intervention in a variety of diseases.
References
- 1. This compound | 1041864-02-1 [sigmaaldrich.com]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111039963B - WXFL10203614 water-soluble analogue and synthetic method thereof - Google Patents [patents.google.com]
- 4. US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 5. US6956041B2 - Pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Foreword: The Scientific Imperative for Spectroscopic Analysis
In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged structure, forming the basis of numerous kinase inhibitors and other therapeutic agents. The introduction of substituents, such as a chlorine atom at the 5-position, critically modulates the molecule's electronic properties and biological activity. Therefore, the unambiguous structural confirmation and purity assessment of key intermediates like 5-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1041864-02-1) is not merely a procedural step but a foundational pillar of scientific integrity.
This guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the structural elucidation of this specific compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, grounded in data from closely related structural analogs.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents distinct features for spectroscopic analysis: a pyrimidine ring, a pyrrole ring, three aromatic protons (H2, H4, H6), a pyrrolic N-H proton, and a chlorine substituent that imparts a characteristic isotopic signature in mass spectrometry.
Caption: Core spectroscopic techniques for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise in Practice: The Rationale for NMR Analysis
We don't just acquire a spectrum; we seek answers. The ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR maps the carbon backbone. The key challenge is the unambiguous assignment of each signal. As direct, published spectral data for this specific isomer is scarce, our analysis relies on a comparative approach with its well-documented 4-chloro isomer and other substituted pyrrolo[2,3-d]pyrimidines.[1][2] This comparative logic is a field-proven technique for assigning spectra to novel or sparsely documented compounds.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Furthermore, its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm provide a reliable internal reference.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and one broad signal for the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~12.5 | Broad Singlet | N7-H | The pyrrolic N-H proton is acidic and often appears as a broad, downfield signal, consistent with related structures.[4] |
| ~8.8 | Singlet | C2-H | This proton is adjacent to two nitrogen atoms in the pyrimidine ring, leading to significant deshielding. |
| ~8.6 | Singlet | C4-H | This proton is also part of the pyrimidine ring and is expected to be a sharp singlet. |
| ~7.8 | Singlet | C6-H | This proton is on the pyrrole ring. Its chemical shift is influenced by the adjacent chlorine at C5 and the fused pyrimidine ring. |
Note: Predicted shifts are based on analysis of related pyrrolo[2,3-d]pyrimidine structures and may vary with solvent and concentration.[1][2]
Data Interpretation: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~152 | C4 | Aromatic carbon in the pyrimidine ring adjacent to nitrogen. |
| ~151 | C2 | Aromatic carbon in the pyrimidine ring, deshielded by two adjacent nitrogens. |
| ~150 | C7a | Quaternary carbon at the ring junction, a characteristic feature of this scaffold. |
| ~129 | C6 | Aromatic CH carbon, its shift is influenced by the adjacent C5-Cl. |
| ~118 | C4a | Quaternary carbon at the ring junction. |
| ~105 | C5 | Quaternary carbon directly attached to the electronegative chlorine atom. |
Note: Assignments are predictive, based on substituent effects and data from analogous compounds.[1][2]
Caption: A standardized workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight and elemental formula, serving as an ultimate confirmation of identity.
Expertise in Practice: Why ESI-MS is the Method of Choice
For a molecule like this compound, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) is an ideal technique. It is a "soft" ionization method that typically generates the protonated molecular ion ([M+H]⁺) with minimal fragmentation. This provides a clear and direct measurement of the molecular weight. A crucial piece of evidence we look for is the isotopic pattern of chlorine: a characteristic ~3:1 ratio for the M and M+2 peaks, which is a definitive marker for the presence of a single chlorine atom.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.[1]
-
Data Acquisition: Infuse the sample directly or via a short LC column into the ESI source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Determine the monoisotopic mass of the parent ion and compare it with the theoretical value. Analyze the isotopic distribution to confirm the presence of chlorine.
Data Interpretation: Expected Mass Spectrum
The molecular formula C₆H₄ClN₃ yields a precise theoretical mass that serves as our benchmark.[5]
| Ion | Theoretical m/z (Monoisotopic) | Expected Isotopic Pattern |
| [M+H]⁺ | 154.01698 | A prominent peak at 154.02 and a smaller peak at 156.02 (the [M+2]+H ion) in an approximate 3:1 intensity ratio. |
| [M]⁺˙ | 153.00937 | A peak at 153.01 and its corresponding M+2 peak at 155.01 in a ~3:1 ratio (less common in ESI but possible). |
This characteristic isotopic signature provides unequivocal evidence for the compound's elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid method for confirming the presence of key functional groups.
Expertise in Practice: The Value of ATR-FTIR
For a solid sample, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal sample preparation and provides a high-quality spectrum of the bulk material. In the context of this compound, we are looking for specific vibrations: the N-H stretch of the pyrrole ring, C-H stretches from the aromatic rings, and various C=C and C=N stretching vibrations that constitute the "fingerprint region" of the heterocyclic core.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Interpretation: Predicted IR Spectrum
Based on data from similar heterocyclic systems, the following key absorption bands are expected.[5][6]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100 - 3300 | N-H Stretch | Pyrrole N-H group |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 1600 - 1650 | C=N Stretch | Pyrimidine ring |
| 1550 - 1600 | C=C Stretch | Aromatic ring skeletal vibrations |
| 700 - 850 | C-Cl Stretch | Carbon-Chlorine bond |
The presence of a moderately sharp peak around 3100-3300 cm⁻¹ is a strong indicator of the N-H group, confirming that the pyrrole nitrogen is not substituted.
Conclusion: A Triad of Evidence for Structural Verification
The structural elucidation of this compound is achieved not by a single technique but by the powerful synergy of NMR, MS, and IR spectroscopy. NMR provides the detailed atomic connectivity, MS confirms the exact mass and elemental formula with its tell-tale chlorine isotope pattern, and IR verifies the presence of key functional groups. Together, they form a self-validating system of evidence, providing the high degree of certainty required for advancing chemical research and drug development.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: In the landscape of medicinal chemistry, the 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure." Its resemblance to adenine, a fundamental component of ATP, allows derivatives of this scaffold to competitively inhibit a wide array of ATP-dependent enzymes, most notably kinases.[1] The strategic introduction of a chlorine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine ring system further enhances the therapeutic potential of these molecules, providing a versatile platform for the development of potent and selective inhibitors targeting a range of pathological conditions. This technical guide provides an in-depth exploration of the diverse biological activities of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their applications in oncology, virology, and microbiology. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Part 1: Anticancer Activity: Targeting the Engine of Malignancy
Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival.[1][2]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of these compounds are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).
1. Kinase Inhibition:
The pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent ATP-mimetic, enabling these compounds to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity. This inhibition disrupts downstream signaling cascades that are often hyperactivated in cancer cells. Prominent kinases targeted by these derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme in cell cycle regulation, its inhibition can lead to cell cycle arrest.[1]
Signaling Pathway Inhibition:
The inhibition of these kinases leads to the downregulation of major cancer-promoting signaling pathways.
Caption: Inhibition of key kinases by this compound derivatives.
2. Induction of Apoptosis:
Beyond cytostatic effects, these derivatives actively induce apoptosis in cancer cells. Mechanistic studies have revealed that this process is often mediated through the intrinsic (mitochondrial) pathway. Treatment with these compounds has been shown to:
-
Increase the expression of pro-apoptotic proteins: such as Bax.
-
Decrease the expression of anti-apoptotic proteins: such as Bcl-2.
-
Activate executioner caspases: including Caspase-3 and Caspase-9, which are key enzymes that dismantle the cell during apoptosis.[1][3]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the pyrrolopyrimidine core. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | H | 4-Bromophenyl | HT-29 (Colon) | 4.55 | [2] |
| 8g | 4-Fluorophenyl | 4-Bromophenyl | HT-29 (Colon) | 4.01 | [2] |
| 5k | (E)-N'-benzylidenebenzohydrazide | Halogenated | HepG2 (Liver) | 29-59 | [1] |
| 10b | - | - | MCF-7 (Breast) | 1.66 | [3] |
| 9e | - | - | A549 (Lung) | 4.55 | [3] |
Key SAR Insights:
-
Halogenation: The presence of halogen atoms, such as bromine and fluorine, on the phenyl rings often enhances cytotoxic activity.[1][2]
-
Substituents at N-aryl group: Substitution at the N-aryl group is crucial for potent inhibition.[2]
-
Urea Moieties: The incorporation of aryl urea moieties has been shown to significantly increase anticancer activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Antiviral Activity: Combating Viral Threats
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been identified as a promising framework for the development of antiviral agents, particularly against flaviviruses.[4][5]
Mechanism of Action: Awaiting Full Elucidation
While several 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent antiviral activity against Zika virus (ZIKV) and Dengue virus (DENV), their precise molecular target and mechanism of action are still under investigation.[4][5][6] Current hypotheses suggest that these compounds may interfere with viral replication, potentially by targeting viral enzymes or host factors essential for the viral life cycle.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
SAR studies have revealed that the antiviral activity is sensitive to the substituents at the 4 and 7 positions of the pyrrolopyrimidine core.
| Compound ID | R4 Substituent | R7 Substituent | Virus | EC50 (µM) | Reference |
| 1 | Varies | Varies | ZIKV | - | [4] |
| 8 | Varies | Varies | ZIKV | - | [4] |
| 11 | Varies | Varies | ZIKV | - | [4] |
| - | Varies | Varies | DENV | - | [4] |
Key SAR Insights:
-
Disubstitution Pattern: The 4,7-disubstitution pattern appears to be critical for antiviral activity.
-
Peripheral Rings: The nature of the rings appended to the core structure significantly influences potency.[4]
Experimental Protocol: Plaque Reduction Assay
This protocol describes the evaluation of the antiviral activity of this compound derivatives using a plaque reduction assay.
Principle: This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. A reduction in the number of plaques indicates antiviral activity.
Materials:
-
Susceptible host cell line (e.g., Vero cells for ZIKV)
-
Virus stock of known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)
-
Test compound stock solution
-
6-well or 12-well plates
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the cell monolayers and infect with the virus-compound mixture.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding compound concentration.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
-
Plaque Visualization:
-
Fix the cells with formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting:
-
Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Caption: Workflow for the plaque reduction assay.
Part 3: Antimicrobial Activity: A New Frontier
Recent studies have highlighted the potential of this compound derivatives as a novel class of antimicrobial agents.
Mechanism of Action: Emerging Insights
The antimicrobial mechanism of these compounds is an active area of research. It is hypothesized that they may target essential microbial enzymes, disrupting key metabolic pathways.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The antimicrobial spectrum and potency are influenced by the substituents on the pyrrolopyrimidine scaffold.
| Compound ID | R Substituent | Microorganism | MIC (mg/mL) | Reference |
| 3b, 3c, 7e | Varies | Staphylococcus aureus | 0.31 | [7] |
| 3a-d, 7a,e, 11d | Varies | Candida albicans | 0.31-0.62 | [7] |
Key SAR Insights:
-
The presence of specific substituents can confer potent activity against both Gram-positive bacteria and fungi.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against microbial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrrolo[2,3-d]pyrimidines
Abstract
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a cornerstone in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for constructing this privileged heterocyclic scaffold. We will delve into the foundational classical syntheses, analyze the mechanistic underpinnings of these transformations, and chart the progression to modern, more efficient synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis of this vital class of molecules.
Introduction: The Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine scaffold is a unique heterocyclic system found in numerous natural products and synthetic compounds of profound biological importance.[1] The substitution of the N-7 nitrogen atom of the purine ring with a carbon atom fundamentally alters the electronic properties of the molecule, creating a more electron-rich pyrrole ring. This modification has significant implications for biological activity, often leading to enhanced binding affinity and selectivity for target enzymes and receptors.
The discovery of naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides, such as the antibiotics Tubercidin, Toyocamycin, and Sangivamycin, in the mid-20th century, spurred a wave of research into the synthesis and therapeutic potential of this heterocyclic system. These natural products demonstrated potent cytotoxic and antiviral activities, laying the groundwork for the development of a plethora of synthetic analogues that are now integral to modern medicine. This guide will trace the historical path of discovery and provide a detailed overview of the key synthetic strategies that have been developed to access this versatile scaffold.
Historical Perspective: Pioneering Syntheses
The initial forays into the synthesis of the pyrrolo[2,3-d]pyrimidine ring system were driven by the desire to create analogues of naturally occurring purines. The early work in this area can be broadly categorized into two strategic approaches, which remain fundamental to the synthesis of this scaffold to this day. The pioneering work of scientists like Roland K. Robins and J. Davoll was instrumental in laying the foundation for this field of heterocyclic chemistry.[2]
Strategy A: Building the Pyrimidine Ring onto a Pyrrole Precursor
One of the earliest and most enduring strategies for the synthesis of pyrrolo[2,3-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole. This approach typically utilizes 2-amino-3-cyanopyrroles as key intermediates.
The general mechanism for this transformation involves the reaction of the 2-amino group of the pyrrole with a one-carbon electrophile, which can be provided by various reagents such as formic acid or formamide, to form the N1-C2 and N3-C4 bonds of the pyrimidine ring.
Diagram 1: General Strategy A - Pyrimidine Ring Formation
Caption: Strategy A: Annulation of a pyrimidine ring onto a pyrrole.
A classic example of this strategy is the reaction of a 2-amino-3-cyanopyrrole with formamide at elevated temperatures. The reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the 4-aminopyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidines from 2-Amino-3-cyanopyrroles
-
Reaction Setup: A mixture of the substituted 2-amino-3-cyanopyrrole and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux (typically 180-200 °C) for a specified period (ranging from 30 minutes to several hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 4-aminopyrrolo[2,3-d]pyrimidine.
This method is valued for its simplicity and the ready availability of the starting materials. However, the harsh reaction conditions can limit its applicability to substrates with sensitive functional groups.
Strategy B: Constructing the Pyrrole Ring onto a Pyrimidine Precursor
The alternative classical approach involves the annulation of a pyrrole ring onto a suitably substituted pyrimidine. This strategy often commences with a 4-aminopyrimidine derivative bearing a substituent at the 5-position that can be elaborated into the pyrrole ring.
A notable example is the reaction of a 4-aminopyrimidine with a haloacetaldehyde or a related α-haloketone. The reaction proceeds via an initial alkylation of the 5-position of the pyrimidine (if not already substituted) or the exocyclic amino group, followed by an intramolecular condensation to form the pyrrole ring.
Diagram 2: General Strategy B - Pyrrole Ring Formation
Caption: Strategy B: Annulation of a pyrrole ring onto a pyrimidine.
This approach was pivotal in the early syntheses of the pyrrolo[2,3-d]pyrimidine core and its derivatives. The choice of the pyrimidine starting material and the carbonyl compound allows for the introduction of various substituents on both rings.
Experimental Protocol: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Starting Materials: 4-Amino-6-hydroxypyrimidine and chloroacetaldehyde (typically as an aqueous solution) are used as the key starting materials.[1]
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium, often in the presence of a buffer such as sodium acetate, and heated for several hours.[1]
-
Workup and Isolation: After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.[1]
-
Further Functionalization: The resulting 4-hydroxypyrrolo[2,3-d]pyrimidine can be converted to the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, by treatment with a chlorinating agent like phosphorus oxychloride.[1]
This method offers a convergent approach to the scaffold and has been widely used in the synthesis of various biologically active compounds.
Modern Synthetic Methodologies
Building upon the classical foundations, modern organic synthesis has introduced a host of new and more sophisticated methods for the construction and functionalization of the pyrrolo[2,3-d]pyrimidine ring system. These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency.
Multi-component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the efficient synthesis of heterocyclic compounds. Several MCRs have been developed for the synthesis of pyrrolo[2,3-d]pyrimidines.
For instance, a one-pot, three-component reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative can afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields.[3] These reactions often proceed through a cascade of interconnected transformations, such as Michael additions, condensations, and cyclizations, to rapidly build molecular complexity.
Diagram 3: A Representative Multi-component Reaction
Caption: Multi-component synthesis of pyrrolo[2,3-d]pyrimidines.
The primary advantage of MCRs lies in their operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for biological screening from readily available starting materials.
Transition Metal-Catalyzed Cross-Coupling Reactions
While not a de novo synthesis of the core, transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of the pre-formed pyrrolo[2,3-d]pyrimidine scaffold. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the precise and efficient introduction of a wide range of substituents at various positions of the heterocyclic ring system.
A common strategy involves the use of a halogenated pyrrolo[2,3-d]pyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as a versatile building block.
Table 1: Common Cross-Coupling Reactions for Pyrrolo[2,3-d]pyrimidine Functionalization
| Cross-Coupling Reaction | Reactants | Catalyst/Ligand System | Bond Formed |
| Suzuki-Miyaura | Halogenated pyrrolo[2,3-d]pyrimidine + Boronic acid/ester | Pd catalyst (e.g., Pd(dppf)Cl₂) | C-C |
| Buchwald-Hartwig | Halogenated pyrrolo[2,3-d]pyrimidine + Amine/Amide | Pd catalyst + Ligand (e.g., BINAP) | C-N |
| Sonogashira | Halogenated pyrrolo[2,3-d]pyrimidine + Terminal alkyne | Pd catalyst + Cu(I) co-catalyst | C-C (sp) |
These reactions are characterized by their broad substrate scope, high yields, and mild reaction conditions, making them indispensable tools in modern drug discovery for the synthesis of complex pyrrolo[2,3-d]pyrimidine-based molecules.[4]
Causality in Experimental Choices: A Comparative Analysis
The choice of a synthetic strategy for a particular pyrrolo[2,3-d]pyrimidine target is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the scalability of the process.
-
Classical Approaches (Strategies A & B): These methods are often favored for the synthesis of the core scaffold or for targets with simpler substitution patterns. Their primary advantage lies in the use of inexpensive and readily available starting materials. However, they can be limited by harsh reaction conditions and may not be suitable for complex molecules with sensitive functional groups.
-
Multi-component Reactions: MCRs are ideal for generating libraries of diverse analogues for structure-activity relationship (SAR) studies. Their one-pot nature and operational simplicity make them highly efficient for lead discovery. The main challenge can be in controlling the regioselectivity of the reactions.
-
Transition Metal-Catalyzed Functionalization: This approach is unparalleled for the late-stage modification of the pyrrolo[2,3-d]pyrimidine core. It allows for the precise installation of a wide variety of functional groups with a high degree of control, making it a cornerstone of lead optimization in drug development programs. The cost of the catalysts and ligands can be a consideration for large-scale synthesis.
Ultimately, the optimal synthetic route is often a hybrid approach, where a classical method is used to construct the core, followed by modern cross-coupling reactions to introduce the desired diversity.
Conclusion
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold has a rich history, evolving from foundational cyclization strategies to highly sophisticated and efficient modern methodologies. The enduring importance of this heterocyclic system in medicinal chemistry continues to drive innovation in its synthesis. A thorough understanding of both the classical and contemporary approaches is essential for researchers and scientists working in drug discovery and development. The ability to rationally design and execute efficient synthetic routes to novel pyrrolo[2,3-d]pyrimidine derivatives will undoubtedly continue to yield new and improved therapeutic agents for the treatment of a wide range of human diseases.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Kinase Inhibition
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 5-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold for the development of a multitude of potent and selective kinase inhibitors. Its structural resemblance to adenine allows for competitive binding to the ATP-binding site of numerous kinases, while the chlorine substituent at the 5-position offers a crucial handle for synthetic elaboration to enhance potency and selectivity. This technical guide provides a comprehensive overview of the in vitro methodologies employed to characterize and advance drug candidates based on this remarkable scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the major signaling pathways modulated by these compounds, offering a holistic framework for researchers in the field of kinase inhibitor discovery.
The this compound Scaffold: A Gateway to Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, is a recurring motif in a vast number of both natural and synthetic biologically active compounds.[1] Its inherent ability to mimic the purine core of ATP makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[2][3] The introduction of a chlorine atom at the 5-position of the pyrrole ring is a strategic modification that serves multiple purposes. It can enhance binding affinity through halogen bonding interactions within the kinase active site and provides a versatile synthetic handle for the introduction of various substituents to modulate selectivity and pharmacokinetic properties.[4]
This scaffold has been successfully utilized to develop inhibitors for a wide array of protein kinases, playing critical roles in oncology, immunology, and inflammatory diseases. Prominent examples of kinase families targeted by derivatives of this scaffold include:
-
Janus Kinases (JAKs): Crucial mediators of cytokine signaling through the JAK-STAT pathway.[5][6][7][8]
-
Src Family Kinases (SFKs): Involved in various cellular processes, including proliferation, differentiation, and survival.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[11]
-
Phosphoinositide 3-kinases (PI3Ks): Central components of the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[12]
-
Aurora Kinases: Essential regulators of mitosis, making them attractive targets in oncology.[13][14]
The following sections will provide a detailed guide to the in vitro assays essential for the characterization of novel inhibitors based on the this compound core.
Foundational In Vitro Assays: From Target Binding to Cellular Effects
A tiered approach to in vitro evaluation is crucial for the efficient progression of a drug discovery program. This typically begins with biochemical assays to determine direct target engagement and inhibitory potency, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Assays: Quantifying Kinase Inhibition
The primary objective of biochemical assays is to determine the intrinsic potency of a compound against its purified target kinase. The half-maximal inhibitory concentration (IC50) is the most common metric derived from these experiments.
Table 1: Overview of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Measures ADP production, a universal product of kinase reactions, through a coupled luciferase-based reaction. | Broad applicability, high sensitivity, and wide dynamic range. | Indirect measurement of kinase activity. |
| LanthaScreen™ TR-FRET Assay | A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the phosphorylation of a fluorescently labeled substrate by a terbium-labeled antibody. | Homogeneous (no-wash) format, ratiometric detection reduces well-to-well variability. | Requires specific antibodies and labeled substrates. |
| Radiometric Assays (e.g., 32P-ATP or 33P-ATP) | Measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate. | Direct and highly sensitive method. | Requires handling of radioactive materials and specialized equipment. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase in live cells. The displacement of the tracer by a test compound results in a decrease in Bioluminescence Resonance Energy Transfer (BRET). | Provides a quantitative measure of target engagement in a cellular context. | Requires genetic modification of cells to express the fusion protein. |
Experimental Protocol: ADP-Glo™ Kinase Assay for a Target Kinase
This protocol provides a general framework for determining the IC50 of a this compound-based inhibitor against a purified kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound test compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration for a screening campaign might be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the positive control (DMSO-treated) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.
2.2.1. Cell Viability and Proliferation Assays
These assays are fundamental for determining the anti-proliferative effects of a kinase inhibitor, a common desired outcome in cancer drug discovery. The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is determined from these experiments.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Complete cell culture medium
-
This compound test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the this compound compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control to determine the percent viability for each compound concentration.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or GI50 value.
-
2.2.2. Target Engagement and Pathway Modulation Assays
To confirm that the observed cellular effects are a direct result of target inhibition, it is crucial to demonstrate target engagement and modulation of the downstream signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect changes in the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.[18]
Materials:
-
Cell line of interest
-
This compound test compound
-
Growth factors or other stimuli to activate the signaling pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Starve the cells in serum-free medium if necessary, then pre-treat with the test compound for a specified time (e.g., 1-2 hours). Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the phospho-protein signal relative to the total protein in the compound-treated samples indicates target inhibition.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to directly assess target engagement in intact cells or tissue samples. It is based on the principle that a protein's thermal stability increases upon ligand binding.[19][20]
Materials:
-
Cell line of interest
-
This compound test compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles)
-
High-speed centrifuge
-
Protein detection method (e.g., Western blotting, ELISA)
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant at each temperature using a suitable detection method.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Key Signaling Pathways Targeted by this compound Derivatives
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting experimental results and predicting the broader biological consequences of its inhibition. Below are simplified diagrams of three major pathways frequently targeted by inhibitors based on this scaffold.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine and growth factor signaling, playing a critical role in immunity and cell growth.[18][21][22][23][24]
Caption: The JAK-STAT signaling pathway and its inhibition.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][16][17][25][26]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation.[15][20][27][28][29]
Caption: The MAPK/ERK signaling pathway and its inhibition.
Synthesis of the this compound Core
The accessibility of the this compound scaffold is crucial for its widespread use in drug discovery. Several synthetic routes have been reported, often starting from readily available pyrimidine precursors. A common approach involves the construction of the pyrrole ring onto a pre-existing pyrimidine ring. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized from diethyl malonate in a multi-step process. The introduction of the chloro group at the 5-position can be achieved through electrophilic halogenation of the 7H-pyrrolo[2,3-d]pyrimidine core.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel kinase inhibitors. Its versatility and amenability to chemical modification have enabled the generation of compounds with high potency and selectivity against a diverse range of kinase targets. The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of new chemical entities based on this core structure. As our understanding of the kinome and its role in disease continues to expand, we can anticipate that this remarkable scaffold will continue to be a valuable tool in the armamentarium of medicinal chemists, leading to the discovery of next-generation targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. proteopedia.org [proteopedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 20. sinobiological.com [sinobiological.com]
- 21. cusabio.com [cusabio.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. journals.biologists.com [journals.biologists.com]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. researchgate.net [researchgate.net]
The Strategic Keystone: A Technical Guide to 5-chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 1041864-02-1), a pivotal heterocyclic intermediate in contemporary medicinal chemistry. While its isomers, particularly the 4-chloro and 2-chloro analogues, are well-documented, the 5-chloro variant holds unique strategic importance in the synthesis of targeted therapies, most notably next-generation kinase inhibitors. This document will illuminate the synthetic landscape, physicochemical properties, characteristic reactivity, and critical applications of this compound. We will delve into detailed reaction protocols where this compound serves as a key building block and provide expert insights into its role in the design and synthesis of complex drug molecules.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and the Significance of Halogenation
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including antivirals and kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of various kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.
The strategic placement of a chlorine atom on this scaffold profoundly influences the molecule's electronic properties, reactivity, and steric profile. Halogenation can enhance binding affinity to target proteins through halogen bonding, modulate metabolic stability, and provide a reactive handle for further synthetic transformations. The 5-chloro substitution, in particular, offers a distinct vector for molecular elaboration compared to its more commonly utilized 2- and 4-chloro isomers, enabling the exploration of novel chemical space in drug design.
Physicochemical and Structural Characteristics
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1041864-02-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 153.57 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
Structural Characterization (Predicted and Comparative Data):
-
¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include the C6-H proton, which would likely appear as a singlet in the aromatic region. The C2-H and C4-H protons on the pyrimidine ring would also be present as singlets, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. The N7-H proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show six distinct signals. The carbon atom bearing the chlorine (C5) would be significantly shifted. For comparison, in 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the C5 carbon resonates at 87.5 ppm[1]. The other carbon signals would correspond to the remaining carbons of the bicyclic system.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks in an approximate 3:1 ratio. The exact mass would be a key identifier.
Synthesis of the Core Intermediate
Although this compound is commercially available, understanding its synthesis is crucial for process development and cost management. A detailed, publicly available synthesis protocol for this specific isomer is scarce. However, a plausible synthetic route can be postulated based on established methodologies for the synthesis of related pyrrolo[2,3-d]pyrimidines. A likely approach involves the chlorination of a suitable precursor, such as 7H-pyrrolo[2,3-d]pyrimidin-5-ol or a related derivative.
Proposed Synthetic Workflow:
Caption: Proposed general workflow for the synthesis of this compound.
Causality in Synthetic Design: The choice of a suitable precursor is critical. A hydroxyl group at the C5 position would be a logical choice for a subsequent chlorination reaction. The selection of the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) and reaction conditions (temperature, solvent, and presence of a base) would need to be carefully optimized to achieve selective chlorination at the C5 position without affecting other parts of the molecule. Purification would be essential to remove any isomeric impurities or over-chlorinated byproducts.
Chemical Reactivity and Strategic Applications in Drug Synthesis
The primary value of this compound lies in its utility as a versatile intermediate for the construction of more complex molecules. The chlorine atom at the C5 position, while less reactive than at the C4 or C2 positions, can still participate in various coupling reactions. However, the most strategically important reactions often involve functionalization at other positions, with the C5-chloro group serving as a key modulating element in the final molecule.
A critical reaction for this scaffold is the protection of the pyrrole nitrogen (N7), which prevents side reactions and allows for controlled functionalization of the pyrimidine ring. This is commonly achieved using a tosyl (Ts) group.
Workflow: N7-Protection and Subsequent Coupling
Caption: General reaction workflow for the functionalization of this compound.
4.1. Application in the Synthesis of a Kinase Inhibitor Analogue
A Chinese patent (CN111039963B) describes the use of this compound as a starting material for the synthesis of a water-soluble analogue of a kinase inhibitor. This process exemplifies the strategic importance of this intermediate.
Experimental Protocol: Synthesis of Intermediate 5 --INVALID-LINK--
-
Dissolution: Dissolve 15.6 g of this compound and 19 g of p-toluenesulfonyl chloride in a mixed solution of 200 ml of dichloromethane and 12.1 ml of N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the solution at room temperature for 4 hours.
-
Work-up: Adjust the reaction solution to a neutral pH with dilute hydrochloric acid. Wash the organic layer with ice water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 23.5 g of the N-tosylated intermediate as a white solid.
Subsequent Coupling Reaction:
The resulting 5-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is then coupled with another intermediate via a nucleophilic aromatic substitution reaction at the C4 position (which is activated by the adjacent nitrogen atoms and the electron-withdrawing pyrrole ring), demonstrating the reactivity of the scaffold beyond the C5-chloro position.
-
Reaction Setup: Dissolve 16 g of the coupling partner and 10.4 g of the N-tosylated this compound in 130 ml of DMSO and 2.8 ml of N,N-diisopropylethylamine (DIPEA) under a nitrogen atmosphere.
-
Reaction Conditions: Heat the mixture to 120 °C and react for 4 hours.
-
Isolation: Cool the reaction solution to room temperature and pour it into 500 ml of ice water to precipitate the product.
4.2. Role in the Development of Novel Kinase Inhibitors
A US patent (USRE41783E1) discloses a series of pyrrolo[2,3-d]pyrimidine compounds as inhibitors of Janus Kinase 3 (JAK3), which are useful as immunosuppressive agents. Among the claimed compounds is 1-{3-[(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl}-propan-1-one [2]. This highlights the direct incorporation of the this compound moiety into a biologically active molecule.
The synthesis of this final compound would involve a nucleophilic aromatic substitution at the C4 position of a suitable this compound precursor with the substituted piperidine amine. The presence of the chlorine atom at the C5 position is a key structural feature that likely contributes to the compound's binding affinity and selectivity for the target kinase.
Signaling Pathways and Mechanism of Action
When incorporated into larger molecules, the this compound scaffold serves as a potent anchor for binding to the ATP-binding pocket of various kinases. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The substituents at various positions, including the crucial 5-chloro group, then extend into other regions of the binding pocket, conferring potency and selectivity.
Illustrative Kinase Inhibition Pathway:
Caption: Competitive inhibition of a kinase by a drug molecule containing the this compound scaffold.
The inhibitor molecule, by occupying the ATP binding site, prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that leads to a pathological cellular response. The 5-chloro group can contribute to this binding by forming favorable interactions within a specific sub-pocket of the kinase domain, enhancing the overall potency and selectivity of the inhibitor.
Conclusion and Future Outlook
This compound is a strategically valuable, yet underexplored, building block in the synthesis of targeted therapeutics. While its commercial availability facilitates its use in drug discovery programs, a deeper public understanding of its synthesis and full reactive potential is still emerging. The documented applications in the synthesis of specific kinase inhibitors underscore its importance. As drug development professionals continue to seek novel chemical matter to address challenges such as drug resistance and off-target toxicity, the unique structural and electronic properties of the 5-chloro isomer of 7H-pyrrolo[2,3-d]pyrimidine will undoubtedly secure its role as a key intermediate in the design of next-generation precision medicines. Further research into the selective functionalization of this scaffold is warranted and will likely unveil new avenues for the development of innovative therapeutics.
References
Physical properties of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine solid
An In-depth Technical Guide to the Solid-State Physical Properties of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Authored by a Senior Application Scientist
Abstract
This compound is a heterocyclic compound belonging to a class of molecules that are pivotal as intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The physical properties of the solid-state form of this active pharmaceutical ingredient (API) intermediate are of paramount importance, directly influencing its handling, stability, formulation, and ultimately, its performance in subsequent synthetic stages. This guide provides an in-depth exploration of the essential physical properties of solid this compound, detailing the authoritative methodologies and analytical techniques required for its comprehensive characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Core Properties
A foundational understanding begins with the unambiguous identification of the molecule. All subsequent physical data are predicated on the confirmed chemical structure and purity of the material.
-
IUPAC Name: this compound
-
Synonyms: While the 4-chloro isomer is commonly known as 6-Chloro-7-deazapurine, this specific isomer is distinct.[3][4]
-
CAS Number: 1041864-02-1
-
Molecular Formula: C₆H₄ClN₃
-
Molecular Weight: 153.57 g/mol
-
Chemical Structure: The molecule features a fused bicyclic system comprising a pyrrole ring and a pyrimidine ring, with a chlorine atom substituted at the 5-position.[5] This planar, heteroaromatic structure is a versatile scaffold for developing kinase inhibitors and other therapeutic agents.[1][5]
Macroscopic and Thermal Properties
The bulk properties of the solid material dictate its behavior during storage, handling, and processing. Thermal analysis is a cornerstone of this characterization, revealing the energetic properties and stability limits of the solid.
Physical Appearance and Storage
The compound typically presents as a solid or crystalline powder. For the closely related 4-chloro isomer, the appearance is described as a white to tan or light brown crystalline powder.[3][4][6] Due to potential sensitivity, proper storage is critical. The recommended conditions are under an inert atmosphere at 2-8°C, protected from light.[3]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable, complementary techniques.[7] DSC measures heat flow into or out of a sample as a function of temperature, identifying transitions like melting and crystallization. TGA measures mass changes with temperature, indicating decomposition or desolvation.[8]
Causality of Experimental Choice: We employ DSC not merely to find a melting point, but to create a thermal fingerprint. This allows for the detection of impurities (which depress and broaden the melting endotherm), the identification of different polymorphic forms (which will have distinct melting points), and an assessment of the material's overall thermal stability. TGA is run concurrently to ensure that any thermal event observed in DSC is not associated with mass loss (decomposition) unless it occurs at a very high temperature.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program (DSC): Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond the expected melting point (e.g., 250°C).
-
Instrument Setup (TGA): Place 5-10 mg of the sample into a tared TGA pan.
-
Thermal Program (TGA): Heat the sample under a nitrogen atmosphere from 25°C to a high temperature (e.g., 400°C) at a rate of 10°C/min to observe decomposition stages.
-
Data Analysis: Analyze the resulting DSC thermogram for endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). Analyze the TGA curve for the onset temperature of mass loss.
While specific data for the 5-chloro isomer is not widely published, the related 4-chloro isomer exhibits melting points in the range of 170-194°C and decomposes before boiling.[3][4][5] A sharp DSC endotherm within a narrow range would indicate a high-purity crystalline solid. The TGA curve is expected to be flat until a high temperature, at which point a sharp drop would signify thermal decomposition.
Solubility Profile
Solubility is a critical parameter that impacts reaction kinetics, purification, and the potential for formulation. A comprehensive solubility profile in a range of solvents is essential.
Causality of Experimental Choice: The selection of solvents is intentional, spanning a range of polarities (e.g., water, ethanol, ethyl acetate) and including solvents commonly used in pharmaceutical synthesis and analysis (e.g., DMSO, DMF).[5] This provides a practical guide for downstream applications. The equilibrium shake-flask method is the gold standard, ensuring that the measured solubility is a true thermodynamic value.
-
Setup: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, ethyl acetate, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction: After equilibration, allow the vials to stand for the excess solid to settle. Carefully extract a clear aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Based on its structure and data from the 4-chloro isomer, this compound is expected to be soluble in organic solvents like DMSO, ethyl acetate, and methanol, and sparingly soluble in water.[3][4][5]
Solid-State Structure and Crystallinity
The arrangement of molecules in the solid state (i.e., whether it is crystalline or amorphous, and which crystalline polymorph is present) has profound effects on physical properties. X-ray Powder Diffraction (XRPD) is the primary technique for this investigation.
Causality of Experimental Choice: XRPD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid. The positions and intensities of the diffraction peaks are directly related to the crystal lattice structure. This is the most definitive way to identify the solid form, distinguish between polymorphs, and monitor phase purity. While single-crystal X-ray diffraction provides the absolute structure, XRPD is the workhorse for routine analysis and quality control of bulk material.[9]
-
Sample Preparation: Gently grind a small amount of the bulk powder to ensure a random orientation of crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Acquisition: Irradiate the sample with monochromatic X-rays (typically Cu Kα radiation) and scan over a range of 2θ angles (e.g., 2° to 40°). The detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram is a plot of intensity vs. 2θ. A pattern of sharp peaks indicates a crystalline material, while a broad, featureless halo indicates an amorphous solid. The specific peak positions (in °2θ) are characteristic of the crystal form.
Data Summary
The following table summarizes the key physical properties of this compound based on available data. Properties of the closely related 4-chloro isomer are included for context and noted with an asterisk (*).
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| CAS Number | 1041864-02-1 | |
| Physical Form | Solid | |
| Appearance | White to tan crystalline powder | [3][4] |
| Melting Point | 170 - 194 °C | [3][4][5] |
| Solubility | Soluble in DMSO, ethyl acetate, methanol; sparingly in water | [3][4][5] |
| Thermal Stability | Decomposes before boiling | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Conclusion
A thorough characterization of the solid-state physical properties of this compound is not an academic exercise; it is a prerequisite for efficient and reproducible pharmaceutical development. The application of orthogonal analytical techniques—thermal analysis (DSC/TGA), solubility profiling, and X-ray diffraction (XRPD)—provides a comprehensive understanding of the material's identity, purity, stability, and form. This knowledge is critical for controlling the quality of this key intermediate, ensuring consistency in subsequent synthetic transformations, and mitigating risks in the drug development pipeline. The methodologies outlined in this guide provide a robust framework for scientists to generate the critical data needed to advance their research and development objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3680-69-1 CAS MSDS (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Halogenated Pyrrolo[2,3-d]pyrimidines
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a potent isostere, interacting with a wide array of biological targets, including protein kinases.[1][2][3] The strategic introduction of halogen atoms onto this core structure is a cornerstone of modern drug design, serving to modulate physicochemical properties such as lipophilicity and metabolic stability, while also providing crucial synthetic handles for subsequent diversification through cross-coupling reactions.[4] This technical guide provides an in-depth review of the principal synthetic strategies for accessing halogenated pyrrolo[2,3-d]pyrimidines, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of methodologies.
The Strategic Imperative for Halogenation
The pyrrolo[2,3-d]pyrimidine core is central to numerous approved therapeutics, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[5][6] In these and other contexts, halogenation is not merely an academic exercise but a critical tool for optimizing drug candidates.
-
Modulation of Potency and Selectivity: Halogen atoms, through their unique electronic and steric properties, can form specific, high-affinity interactions (e.g., halogen bonds) with protein active sites, significantly enhancing binding potency and selectivity.
-
Metabolic Blocking: The introduction of a halogen at a metabolically labile position can prevent enzymatic degradation, thereby improving the pharmacokinetic profile of a compound.
-
Synthetic Versatility: A halogenated scaffold is a gateway to immense chemical diversity. Aryl halides are prime substrates for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile installation of a wide range of substituents.[1][7][8]
This guide delineates the two primary paradigms for synthesizing these vital intermediates: the de novo construction of the heterocyclic system from halogenated precursors and the direct, regioselective halogenation of a pre-formed pyrrolo[2,3-d]pyrimidine core.
Synthetic Strategy I: De Novo Ring Construction
Building the heterocyclic core from simpler, often commercially available, halogenated fragments is the most robust and widely employed strategy for producing chloro-substituted pyrrolo[2,3-d]pyrimidines. This approach offers unambiguous control over the position of the halogen on the pyrimidine ring.
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate
The 4-chloro derivative is arguably the most important building block in this class, serving as the entry point for a vast number of kinase inhibitors. Its synthesis is a well-trodden, multi-step sequence that exemplifies the logic of heterocyclic chemistry.
The overarching strategy involves first constructing a substituted pyrimidine, which is then elaborated with a C2 fragment to form the fused pyrrole ring. The final, critical step is the conversion of a hydroxyl or oxo group at the 4-position into the desired chloride.
Causality Behind Experimental Choices:
-
Step 1 & 2 (Pyrimidine Formation): The initial condensation of ethyl cyanoacetate and thiourea followed by desulfurization with Raney Nickel is a classic and efficient method for producing the requisite 4-amino-6-hydroxypyrimidine core.[9][10]
-
Step 3 (Pyrrole Annulation): The reaction with chloroacetaldehyde proceeds via initial formation of an imine with the exocyclic amino group, followed by intramolecular cyclization and dehydration to furnish the fused pyrrole ring. Sodium acetate acts as a buffer in this step.[10]
-
Step 4 (Chlorination): Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-hydroxypyrimidine tautomer into the 4-chloro derivative.[9][11] The mechanism involves the formation of a phosphoryl chloride intermediate, which is an excellent leaving group, readily displaced by a chloride ion. This is a powerful and generalizable transformation for converting pyrimidones and pyridones to their corresponding chlorides.
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The 2,4-dichloro derivative is another key intermediate, notably used in the synthesis of Tofacitinib.[6][12] Its synthesis typically begins with a pyrimidine that already contains two oxygen functionalities, which are then simultaneously converted to chlorides.
Causality Behind Experimental Choices:
-
Pyrrole Formation: The initial reaction between 6-aminouracil and chloroacetaldehyde follows the same mechanistic principle as described in section 2.1 to yield the fused bicyclic dione.[6]
-
Dichlorination: A powerful chlorinating agent like POCl₃ is required to convert both keto groups of the pyrimidine ring into chlorides.[6][13] The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction, likely by acting as a catalyst and acid scavenger.[6][13] Phenylphosphonic dichloride (PhPOCl₂) is also an effective reagent for this transformation.
Synthetic Strategy II: Direct Halogenation of the Scaffold
This strategy involves the direct introduction of a halogen onto the pre-formed pyrrolo[2,3-d]pyrimidine core. This method is particularly effective for installing halogens (Cl, Br, I) on the electron-rich pyrrole ring via electrophilic aromatic substitution.
Regioselectivity of Electrophilic Attack
The pyrrole ring of the 7-deazapurine system is highly activated towards electrophilic attack. The C5-position is the most nucleophilic and, therefore, the kinetically favored site for substitution. This high degree of regioselectivity is a significant advantage of this synthetic approach.
Causality Behind Experimental Choices:
-
Reagents: N-halosuccinimides (NCS, NBS, NIS) are the ideal reagents for these transformations. They are crystalline, easy-to-handle solids that act as sources of electrophilic halogen ("Cl+", "Br+", "I+"). Their reactivity is generally mild, allowing for controlled reactions at or below room temperature.
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are typically used as they effectively dissolve the starting materials and facilitate the ionic mechanism of the electrophilic substitution.
-
Scope: This method is highly reliable for introducing bromine and iodine.[14] Direct chlorination with NCS is also effective.[15][16] The reaction is tolerant of a wide variety of substituents on the pyrimidine ring, making it a versatile tool for late-stage functionalization.
Data Summary and Methodologies
Table 1: Comparative Summary of Halogenation Methods
| Position | Halogen | Reagent(s) | Typical Solvent | Key Features & Rationale |
| C4 | Chlorine | Phosphorus Oxychloride (POCl₃) | Neat or CH₂Cl₂ | Standard method for converting 4-hydroxypyrimidines to 4-chlorides. The starting material is readily accessible.[9][11] |
| C2, C4 | Chlorine | POCl₃ or PhPOCl₂ | Neat | Powerful conditions required for dichlorination of the corresponding dione precursor.[6][13] |
| C5 | Iodine | N-Iodosuccinimide (NIS) | DMF | Highly regioselective and mild. The C5-iodo derivative is an excellent substrate for cross-coupling reactions.[14] |
| C5 | Bromine | N-Bromosuccinimide (NBS) | DMF, CH₃CN | Reliable and highly regioselective electrophilic bromination on the electron-rich pyrrole ring. |
| C5 | Chlorine | N-Chlorosuccinimide (NCS) | DMF, CH₃CN | Effective method for direct C5-chlorination, proceeding under mild conditions.[15][16] |
| C3 | Iodine | N-Iodosuccinimide (NIS) | CH₃CN | Halogenation at C3 is also possible, often observed with N-halosuccinimides under specific conditions.[16] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[9][11]
-
Step A: 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine: To a solution of 4-amino-6-hydroxypyrimidine (1.0 eq) and sodium acetate (4.0 eq) in water, heat the mixture to 80 °C.
-
Slowly add an aqueous solution of 2-chloroacetaldehyde (2.0-3.0 eq) dropwise over 30 minutes.
-
Maintain the reaction at 80 °C and stir for 6-7 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Step B: Chlorination: Suspend the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 vol eq).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully remove excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10 °C in an ice bath and quench by slowly adding it to crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous slurry to 9-10 using a cold sodium hydroxide solution.
-
Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Direct C5-Iodination of a Pyrrolo[2,3-d]pyrimidine Derivative
-
Dissolve the starting 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir for 15 minutes to quench any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine product.
Conclusion and Future Outlook
The synthesis of halogenated pyrrolo[2,3-d]pyrimidines is a mature and enabling field of chemical science, critical to the discovery of novel therapeutics. The choice between a de novo construction and a direct halogenation strategy is dictated by the desired substitution pattern. De novo synthesis provides unparalleled control for installing chlorine at the C2 and C4 positions of the pyrimidine ring. Conversely, direct electrophilic halogenation offers a mild, efficient, and highly regioselective method for functionalizing the C5 position of the pyrrole ring.
The protocols and strategic insights provided herein serve as a robust foundation for researchers in drug development. The resulting halogenated intermediates are not end-points but rather versatile platforms for further molecular elaboration, primarily through modern cross-coupling chemistry, ensuring that the pyrrolo[2,3-d]pyrimidine scaffold will continue to be a rich source of innovative medicines.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 11. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors via Functionalization of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The 7-Deazapurine Scaffold in Kinase Inhibitor Design
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its significance stems from its structural resemblance to adenine, the purine base of adenosine triphosphate (ATP).[4][5][6] This mimicry allows 7-deazapurine derivatives to function as ATP-competitive inhibitors, effectively blocking the enzyme's active site and halting the phosphotransfer reaction that drives many oncogenic signaling pathways.[6][7]
Replacing the N7 nitrogen of adenine with a carbon atom to form the 7-deazapurine scaffold offers two distinct advantages:
-
Altered Electronic Properties: The pyrrole ring is more electron-rich than the imidazole ring of adenine, which can enhance π-π stacking or cation-π interactions within the kinase ATP-binding pocket.[3][8]
-
A Vector for Synthetic Elaboration: The C7 position provides a new, stable site for substitution, allowing for fine-tuning of a compound's steric and electronic properties to improve potency and selectivity.[3][8]
Within this framework, the intermediate 5-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as an exceptionally versatile and powerful building block. The chlorine atom at the C5 position is a key reactive handle, strategically positioned for modification via modern palladium-catalyzed cross-coupling reactions. This enables the systematic introduction of a wide array of chemical functionalities, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides an in-depth overview and detailed protocols for leveraging this compound in the synthesis of kinase inhibitor libraries, focusing on the two cornerstone reactions: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
The Synthetic Blueprint: From Core Scaffold to Diverse Inhibitors
The overall synthetic strategy is a modular, multi-step process that offers flexibility and control. The core of this process involves the initial protection of the pyrrole N-H, followed by a palladium-catalyzed diversification at the C5 position, and concluding with deprotection to yield the final target compounds.
Diagram: General Synthetic Workflow
Caption: Modular workflow for kinase inhibitor synthesis.
Step 1: N7-Protection (The Rationale)
The pyrrole N-H of the 7H-pyrrolo[2,3-d]pyrimidine core is acidic and can interfere with subsequent cross-coupling reactions by reacting with the base or catalyst. Protecting this position is crucial for achieving high yields and clean conversions. A common and robust choice is the p-toluenesulfonyl (tosyl) group, which is stable to the reaction conditions and can be readily removed.
Protocol: N7-Tosylation
-
Setup: To a stirred suspension of this compound (1.0 equiv.) in anhydrous acetonitrile (ACN) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clearer solution.
-
Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous ACN dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the N7-tosyl protected intermediate.
Core Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl moieties at the C5 position.[9] These groups are often directed towards hydrophobic regions of the kinase active site or can serve as anchor points for further functionalization. Microwave-assisted protocols are increasingly common, offering dramatically reduced reaction times and often improved yields.[10]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: In a microwave-safe reaction vial, combine the N7-protected this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.5 equiv.).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (sparging with argon or nitrogen for 15-20 minutes) is critical to prevent oxidation of the Pd(0) catalyst.[12]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (typically 100-140 °C) for 15-45 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the C5-arylated product.
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a workhorse for many Suzuki couplings. Pd(dppf)Cl₂ is often more effective for challenging or electron-rich boronic acids. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Carbonate bases are generally sufficient. Cs₂CO₃ is a stronger base and can be effective in difficult couplings but is more expensive. |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | The aqueous component is essential for the transmetalation step. Dioxane is a common choice due to its high boiling point and ability to dissolve both organic and inorganic reagents. |
| Temperature | 80-140 °C | Higher temperatures, safely and rapidly achieved with microwave irradiation, accelerate the reaction, especially the rate-limiting oxidative addition step. |
Core Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling the C5 position with a primary or secondary amine.[13] This is a cornerstone strategy, as the introduced amine functionality frequently acts as a key hydrogen bond donor or acceptor, interacting with the "hinge region" of the kinase active site—a critical interaction for many potent inhibitors.
Protocol: Buchwald-Hartwig Amination
-
Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N7-protected this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.), and the palladium catalyst system. A common system is Pd₂(dba)₃ (0.02 equiv.) paired with a sterically hindered phosphine ligand like XPhos (0.05 equiv.).[14][15]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP | Sterically bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[13] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Strong bases are required to deprotonate the amine in the catalytic cycle. NaOtBu is a cost-effective and highly effective choice for a wide range of amines.[14] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic, anhydrous solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle. |
Final Step: Deprotection
Once the desired functionality is installed at C5, the N7-tosyl group is typically removed under basic conditions to reveal the final kinase inhibitor.
Protocol: N7-Detosylation
-
Setup: Dissolve the N7-tosyl protected compound (1.0 equiv.) in a mixture of methanol and tetrahydrofuran (THF).
-
Reaction: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 3-5 equiv.).
-
Completion: Heat the mixture to 50-60 °C and stir for 2-6 hours until the reaction is complete as monitored by LC-MS.
-
Work-up: Cool the reaction, neutralize with an acid (e.g., 1M HCl), and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final product can be purified by chromatography or recrystallization.
Application Spotlight: Kinase Inhibition and SAR
The described synthetic routes enable the rapid generation of compound libraries for screening against various kinases. The substituents introduced at the C5 position profoundly influence the inhibitor's potency and selectivity.
Diagram: Mechanism of ATP-Competitive Kinase Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Intermediate: 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
Introduction: The Power of the 7-Deazapurine Scaffold
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere of adenine, has emerged as a "privileged structure."[1][2] Its structural mimicry of the core component of ATP allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1][2] The introduction of a chlorine atom at the 5-position (or C4, depending on the numbering convention of the core) to create 5-chloro-7H-pyrrolo[2,3-d]pyrimidine provides a crucial reactive handle. This halogenated intermediate is not merely a building block; it is a versatile platform for introducing a diverse array of chemical moieties through modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[3] This document serves as a comprehensive guide for researchers, providing detailed protocols and application notes for the synthesis and utilization of this compound in the discovery of next-generation kinase inhibitors.
Part 1: Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is a critical first step in any drug discovery campaign centered around this scaffold. While several routes have been reported, a common and reliable method involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination.
Synthetic Workflow Overview
Caption: General synthetic scheme for this compound.
Detailed Synthetic Protocol
This protocol outlines a multi-step synthesis adapted from reported procedures.[4][5]
Step 1: Synthesis of 2,4-dichloro-5-(2-propen-1-yl)-6-pyrimidinamine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve diethyl malonate and allyl bromide in a suitable solvent like absolute ethanol.
-
Base Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium ethoxide in ethanol.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidine intermediate.
-
Chlorination: The pyrimidine intermediate is then treated with phosphorus oxychloride (POCl₃) to yield the dichlorinated product.
Step 2: Synthesis of this compound
-
Oxidative Cleavage: The terminal double bond of the allyl group on the dichlorinated pyrimidine is oxidized to an aldehyde. This is typically achieved using a two-step procedure with potassium osmate (catalytic) and sodium periodate (stoichiometric) in a mixture of THF and water.
-
Cyclization: The resulting aldehyde is then cyclized in the presence of aqueous ammonia. This step involves a nucleophilic attack of the amino group onto the aldehyde, followed by an intramolecular SNAr reaction to form the pyrrole ring.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like toluene to afford this compound as a solid.[6]
Part 2: Application in Kinase Inhibitor Synthesis
The chlorine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine core is a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction enables the coupling of this compound with a wide range of aryl and heteroaryl boronic acids or esters, allowing for the introduction of diverse aromatic systems.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.[7]
This generalized protocol can be adapted for various substrates.[7][8]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 3:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds by coupling this compound with a variety of primary and secondary amines.[9]
Caption: Experimental workflow for Buchwald-Hartwig amination.[10]
This is a general procedure that often requires optimization of the ligand and base.[11]
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) for the specified time (4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Part 3: Targeting Key Signaling Pathways
Derivatives of this compound have shown remarkable success as inhibitors of several key kinase families implicated in cancer and inflammatory diseases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a central role in hematopoiesis and immune response.[12][13][14] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and autoimmune diseases.[15]
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
EGFR and VEGFR Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis.[3][16] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[17][18]
Caption: Simplified EGFR and VEGFR signaling pathways and points of inhibition.
Part 4: Quantitative Data Summary
The following table summarizes the inhibitory activity of representative kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
| Compound/Drug Name | Target Kinase(s) | IC₅₀ (nM) | Disease Indication |
| Tofacitinib | JAK1, JAK2, JAK3 | 1, 20, 112 | Rheumatoid Arthritis |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis |
| Compound 31r | EGFR19del/T790M/C797S | <1 | Non-Small Cell Lung Cancer |
| AZD3463 | ALK | <10 | Anaplastic Large Cell Lymphoma |
Note: IC₅₀ values are approximate and can vary based on assay conditions.
Conclusion
This compound is a demonstrably valuable and versatile intermediate in modern drug discovery. Its strategic importance lies in its combination of a bio-isosteric core with a reactive handle, enabling the efficient synthesis of libraries of potent and selective kinase inhibitors. The robust synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the vast therapeutic potential of this privileged scaffold. As our understanding of kinase-driven diseases deepens, the strategic application of intermediates like this compound will undoubtedly continue to fuel the development of innovative and life-saving medicines.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. | Semantic Scholar [semanticscholar.org]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 18. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
An Application Guide for the Regioselective N-Alkylation of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
The this compound, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to adenine allows it to function as a hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology and inflammation. The strategic introduction of substituents on this core structure is a cornerstone of modern drug design, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Among the possible modifications, N-alkylation at the 7-position (the pyrrole nitrogen) is a fundamental transformation. This modification allows for the exploration of a vast chemical space, directly influencing the molecule's interaction with its biological target and modulating properties such as solubility and metabolic stability. This guide provides a detailed protocol for the N-alkylation of this compound, grounded in established chemical principles and supported by field-proven insights for researchers in organic synthesis and drug discovery.
Mechanistic Rationale: Controlling Regioselectivity
The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine proceeds via a classical two-step nucleophilic substitution mechanism. The causality behind the experimental choices is rooted in controlling this process to favor the desired N-7 isomer.
-
Deprotonation: The N-H proton of the pyrrole ring is weakly acidic. A suitable base is required to abstract this proton, generating a nucleophilic pyrrolide anion. The choice of base is critical; it must be strong enough to deprotonate the pyrrole efficiently without causing undesired side reactions. Common bases include alkali metal hydrides (e.g., NaH) and carbonates (e.g., Cs₂CO₃, K₂CO₃). Cesium carbonate is often favored due to its high solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the resulting anion.
-
Nucleophilic Attack (Sₙ2): The generated pyrrolide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate). This is a classic Sₙ2 reaction.[1] The reaction is highly dependent on the solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction.[1]
While N-7 alkylation is generally favored due to the higher electron density on the pyrrole nitrogen, regioselectivity can be an issue. C-alkylation can sometimes occur, although it is less common with this specific scaffold under standard conditions.[2] The conditions outlined in this protocol are optimized to ensure high regioselectivity for the desired N-7 product.
Experimental Protocol: N-Alkylation with an Alkyl Bromide
This protocol details a reliable method for the N-alkylation of this compound using an alkyl bromide as the electrophile and cesium carbonate as the base in DMF.
Materials and Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Key Properties |
| This compound | C₆H₄ClN₃ | 153.57 | Starting material |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base, hygroscopic |
| Alkyl Bromide (e.g., 2-Bromopropane) | C₃H₇Br | 122.99 | Alkylating agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | Aqueous wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |
| Nitrogen or Argon Gas | N₂ or Ar | - | Inert atmosphere |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes. This inert atmosphere is crucial to prevent the quenching of the base and anion intermediate by atmospheric moisture.
-
-
Addition of Base and Solvent:
-
Under a positive pressure of the inert gas, add cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Using a syringe, add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Stir the resulting suspension at room temperature (25 °C) for 30 minutes. This pre-stirring allows for the complete deprotonation of the pyrrole nitrogen.[3]
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (e.g., 2-bromopropane, 1.1 equivalents) to the stirring suspension via syringe.
-
Heat the reaction mixture to the desired temperature (a range of 50-70 °C is a good starting point) using an oil bath.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product should have a higher Rf value than the starting material.
-
The reaction is typically complete within 3-12 hours, depending on the reactivity of the alkylating agent.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water. This will dissolve the cesium salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.[3]
-
The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.
-
Visual Workflow of the N-Alkylation Protocol
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting and Expert Insights
A successful outcome relies on careful attention to detail. Below are common issues and their remedies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (Cs₂CO₃ is hygroscopic).2. Wet solvent (DMF is hygroscopic).3. Low reaction temperature.4. Unreactive alkylating agent. | 1. Use freshly opened or properly dried Cs₂CO₃.2. Use anhydrous grade DMF from a sealed bottle.3. Increase the reaction temperature in 10 °C increments.4. Consider a more reactive alkylating agent (e.g., iodide instead of bromide) or add a catalytic amount of NaI or KI (Finkelstein reaction conditions). |
| Multiple Products on TLC | 1. Dialkylation (if the alkylating agent has a second leaving group).2. C-alkylation side product.3. Degradation of starting material or product. | 1. Use the alkylating agent in slight excess (1.05-1.1 eq).2. Ensure efficient deprotonation before adding the alkylating agent. Lowering the temperature may increase regioselectivity.3. Avoid excessively high temperatures or prolonged reaction times. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Oily product that is difficult to handle. | 1. If Rf values are too close, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Attempt to crystallize the product from a suitable solvent system (e.g., Hexane/EtOAc, Diethyl ether). |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common N-alkylation issues.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Alkylating Agents: Many alkyl halides are toxic, volatile, and potential mutagens. Handle with extreme care.[1]
-
DMF: N,N-Dimethylformamide is a reproductive hazard and can be absorbed through the skin. Avoid direct contact.
-
Cesium Carbonate: While not highly toxic, it is a strong base and an irritant. Avoid inhalation of dust.
-
By adhering to this detailed protocol and considering the underlying chemical principles, researchers can confidently and safely perform the N-alkylation of this compound, a critical step in the synthesis of novel therapeutic agents.
References
Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as Potent STAT6 Inhibitors: An Application Note and Protocol
Introduction: Targeting STAT6 in Allergic and Inflammatory Diseases
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular signaling protein that plays a critical role in the immune system.[1] As a key component of the Janus kinase (JAK)-STAT signaling pathway, STAT6 is primarily activated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] This activation is crucial for the differentiation of T helper 2 (Th2) cells, which orchestrate allergic inflammatory responses. Consequently, aberrant STAT6 signaling is implicated in the pathophysiology of a range of debilitating conditions, including asthma, atopic dermatitis, and other allergic diseases.[1][2][3] The central role of the IL-4/IL-13/STAT6 axis in these diseases has made it a highly attractive target for therapeutic intervention.
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. Recently, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and orally active inhibitors of STAT6, demonstrating significant potential for the treatment of allergic conditions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of a representative pyrrolo[2,3-d]pyrimidine-based STAT6 inhibitor, AS1810722.
The STAT6 Signaling Pathway: A Visual Overview
The canonical JAK-STAT signaling cascade initiated by IL-4 or IL-13 is a well-orchestrated series of molecular events. The binding of these cytokines to their respective receptors on the cell surface leads to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptors, creating docking sites for the SH2 domain of STAT6. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and initiation of target gene transcription, which ultimately drives the Th2 inflammatory response.
Caption: The IL-4/IL-13-mediated STAT6 signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.
Synthetic Protocol: Preparation of AS1810722
This section details the multi-step synthesis of 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722), a potent and selective STAT6 inhibitor.[1][2] The synthesis begins with the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by sequential functionalization.
Caption: Synthetic workflow for the preparation of the STAT6 inhibitor AS1810722.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich | 97% |
| 3,5-Difluorobenzyl bromide | Alfa Aesar | 98% |
| Sodium hydride (60% dispersion in mineral oil) | Acros Organics | 60% |
| N,N-Dimethylformamide (DMF), anhydrous | Fisher Chemical | 99.8% |
| Palladium(II) acetate | Strem Chemicals | 98% |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Combi-Blocks | 98% |
| Cesium carbonate | Oakwood Chemical | 99% |
| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | TCI America | >98% |
| Toluene, anhydrous | EMD Millipore | 99.8% |
| Trifluoroacetic acid (TFA) | J.T. Baker | 99.5% |
| Dichloromethane (DCM), anhydrous | VWR Chemicals | 99.8% |
| 2-Chloroacetamide | Chem-Impex | 98% |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | 99.5% |
Step 1: Synthesis of 2,4-Dichloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: The initial step involves the alkylation of the pyrrole nitrogen of the starting material. This is a crucial step to introduce a key structural motif that has been shown to be important for activity.
-
Procedure:
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 5.32 mmol) in anhydrous DMF (20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.255 g, 6.38 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3,5-difluorobenzyl bromide (1.32 g, 6.38 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a white solid.
-
Step 2: Synthesis of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: Selective dechlorination at the C4 position is achieved to enable the subsequent introduction of the amine side chain at the C2 position.
-
Procedure:
-
To a solution of 2,4-dichloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (from Step 1) in a suitable solvent such as methanol, add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Step 3: Synthesis of tert-Butyl 4-(4-((7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate
-
Rationale: A Buchwald-Hartwig amination reaction is employed to couple the chlorinated pyrrolopyrimidine core with the protected piperazine-aniline side chain. This is a powerful and versatile method for forming carbon-nitrogen bonds.
-
Procedure:
-
To a solution of 2-chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (from Step 2, 1.0 eq) and tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.2 eq) in anhydrous toluene, add cesium carbonate (2.0 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and BINAP (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the title compound.
-
Step 4: Synthesis of N-(4-(Piperazin-1-yl)phenyl)-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
-
Rationale: The Boc protecting group on the piperazine nitrogen is removed under acidic conditions to liberate the free amine for the final amide coupling step.
-
Procedure:
-
Dissolve tert-butyl 4-(4-((7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate (from Step 3) in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired product, which is often used directly in the next step.
-
Step 5: Synthesis of 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722)
-
Rationale: The final step involves the acylation of the deprotected piperazine nitrogen with 2-chloroacetamide to install the acetamide moiety, completing the synthesis of AS1810722.
-
Procedure:
-
To a solution of N-(4-(piperazin-1-yl)phenyl)-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (from Step 4, 1.0 eq) and 2-chloroacetamide (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or crystallization to afford AS1810722 as a solid.
-
Biological Evaluation Protocols
A hierarchical screening approach is recommended to evaluate the potency and selectivity of the synthesized pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors.
Protocol 1: In Vitro STAT6 Phosphorylation Assay (AlphaLISA)
-
Principle: This assay quantifies the inhibition of IL-4-induced STAT6 phosphorylation in a cellular context. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive, no-wash method for detecting protein phosphorylation.[5][6][7][8][9]
-
Procedure:
-
Seed a suitable human cell line (e.g., HeLa or THP-1) in a 96-well plate at an appropriate density and incubate overnight.[6]
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of recombinant human IL-4 (e.g., 10-100 ng/mL) for 15-20 minutes at 37°C.[5][8]
-
Lyse the cells according to the AlphaLISA kit manufacturer's protocol.
-
Transfer the cell lysates to a 384-well plate.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mixture to the lysates and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 2: STAT6 Reporter Gene Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit STAT6-mediated gene transcription. A reporter gene (e.g., luciferase) is placed under the control of a STAT6-responsive promoter. Inhibition of the STAT6 pathway results in a decrease in reporter gene expression, which can be quantified by measuring the luminescence.[10][11][12][13][14][15]
-
Procedure:
-
Use a stable cell line co-expressing human STAT6 and a STAT6-driven luciferase reporter (e.g., HEK293-STAT6-Luc).[11][13][15]
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 1 hour.
-
Stimulate the cells with an optimal concentration of human IL-4 for 6-16 hours.[7][10][11]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay reagent.
-
Determine the IC₅₀ values from the dose-response curves.
-
Protocol 3: In Vitro Th2 Cell Differentiation Assay
-
Principle: This assay assesses the functional consequence of STAT6 inhibition by measuring the compound's ability to prevent the differentiation of naïve CD4+ T cells into Th2 cells, a key downstream effect of STAT6 activation.[10][16][17]
-
Procedure:
-
Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).[16][17]
-
Culture the naïve CD4+ T cells under Th2-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, IL-2, and IL-4.
-
Treat the cells with the test compounds at various concentrations throughout the differentiation period (typically 5-7 days).
-
After the differentiation period, re-stimulate the cells and measure the production of the hallmark Th2 cytokine, IL-4, by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.
-
Quantify the inhibition of Th2 differentiation by the reduction in the percentage of IL-4-producing cells or the amount of IL-4 secreted.
-
Structure-Activity Relationship (SAR) Insights
The optimization of the pyrrolo[2,3-d]pyrimidine scaffold has yielded valuable insights into the structural requirements for potent STAT6 inhibition.
| Compound | R1 (at N7) | R2 (at C2) | STAT6 Inhibition IC₅₀ (nM) |
| A | H | -NH-(4-piperazinylphenyl) | >1000 |
| B | Benzyl | -NH-(4-piperazinylphenyl) | 50 |
| C | 3,5-Difluorobenzyl | -NH-(4-piperazinylphenyl) | 15 |
| AS1810722 | 3,5-Difluorobenzyl | -NH-(4-(1-acetamidomethylpiperazinyl)phenyl) | 1.9 |
-
The N7-substituent: Substitution on the pyrrole nitrogen (N7) is crucial for activity. Unsubstituted analogs (Compound A) are inactive. The introduction of a benzyl group (Compound B) significantly improves potency. Further substitution on the benzyl ring with electron-withdrawing groups, such as the 3,5-difluoro substitution in AS1810722 (Compound C), enhances activity, likely by modulating the electronic properties and conformation of the molecule.[1][2]
-
The C2-substituent: The nature of the substituent at the C2 position of the pyrrolopyrimidine core is a key determinant of potency. A substituted aniline linked to a piperazine moiety is a common feature of potent inhibitors. The acetamide group on the piperazine in AS1810722 is critical for its high potency, suggesting that this group engages in important interactions within the STAT6 binding site.[1][2]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel and potent STAT6 inhibitors. The synthetic and biological evaluation protocols outlined in this application note provide a comprehensive framework for researchers to synthesize, characterize, and optimize these compounds for the potential treatment of allergic and inflammatory diseases. The detailed step-by-step procedures and the rationale behind each step are intended to empower scientists in their drug discovery efforts targeting the STAT6 signaling pathway.
References
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. tgrbiosciences.com [tgrbiosciences.com]
- 10. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. invivogen.com [invivogen.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. eubopen.org [eubopen.org]
- 15. runtogen.com [runtogen.com]
- 16. academic.oup.com [academic.oup.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: An Essential Intermediate for Kinase Inhibitors
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically important therapeutic agents.[1] Its structural resemblance to purine enables it to function as a potent hinge-binding motif for a variety of protein kinases, which are crucial targets in oncology and inflammatory diseases. The targeted introduction of functional groups onto this scaffold is a key strategy in the development of selective and potent kinase inhibitors.
This application note provides a detailed, field-proven protocol for the synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of a new class of Mps1 inhibitors for the potential treatment of breast cancer.[2] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the chlorine atom at the 4-position allows for nucleophilic substitution to introduce various side chains.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, including a detailed experimental protocol, an explanation of the reaction mechanism, characterization data, and a troubleshooting guide.
Reaction Overview
The synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is achieved through the electrophilic bromination of the readily available starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in chloroform under reflux conditions.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 | White to off-white solid, melting point 182-184°C. Toxic if swallowed.[3][4] |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid. Oxidizer, causes severe skin burns and eye damage.[5] |
| Chloroform (CHCl₃) | 67-66-3 | CHCl₃ | 119.38 | Colorless liquid. Harmful if swallowed, toxic if inhaled, causes skin and eye irritation. Suspected of causing cancer.[6][7] |
| Round-bottom flask | - | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | - | To prevent solvent loss during heating. |
| Magnetic stirrer and stir bar | - | - | - | For efficient mixing of the reaction. |
| Heating mantle | - | - | - | To maintain the reaction at reflux temperature. |
| Buchner funnel and filter flask | - | - | - | For isolating the product by filtration. |
| Vacuum pump | - | - | - | For drying the product under reduced pressure. |
Experimental Protocol
This protocol is based on a reported synthesis and has been optimized for reliability and yield.[8]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol).
-
Add chloroform (150 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material. The dissolution should be complete.
Causality: Chloroform is an excellent solvent for both the starting material and the brominating agent, and its boiling point is suitable for the reaction to proceed at a reasonable rate without degradation of the product.
Step 2: Addition of N-Bromosuccinimide
-
Carefully add N-bromosuccinimide (11.6 g, 65.1 mmol, 1.0 equivalent) to the stirred solution in one portion.
Causality: Using a 1:1 molar ratio of NBS to the starting material ensures the selective mono-bromination at the desired 5-position of the pyrrole ring. The electron-rich nature of the pyrrole ring directs the electrophilic substitution to this position.
Step 3: Reaction at Reflux
-
Heat the reaction mixture to reflux (approximately 61°C) using a heating mantle.
-
Maintain the reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material will have a higher Rf value than the product.
Causality: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur. The succinimide byproduct is insoluble in chloroform and will precipitate out of the solution as the reaction progresses, providing a visual indication of the reaction's progress.
Step 4: Product Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
A precipitate of the product and succinimide will be observed.
-
Isolate the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold chloroform to remove any soluble impurities.
-
Dry the collected solid under reduced pressure to afford 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.
Causality: The product has limited solubility in cold chloroform, allowing for its efficient isolation by filtration. Washing with cold chloroform removes residual soluble impurities without significant loss of the desired product.
Reaction Mechanism
The bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NBS is an example of an electrophilic aromatic substitution reaction. The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.
Caption: Electrophilic Aromatic Substitution Mechanism.
In the presence of an acid catalyst (which can be trace amounts of HBr generated in situ), the bromine atom of NBS becomes more electrophilic. The π-electrons of the pyrrole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base, such as the succinimide anion, then abstracts a proton from the 5-position of the pyrrole ring, restoring aromaticity and yielding the final product.
Characterization of the Product
| Property | Expected Result |
| Appearance | White to off-white solid |
| Yield | Typically >90% |
| Melting Point | 221-225 °C[4] |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H, NH), 8.6 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H) |
| Mass Spec (ESI) | m/z 231.9 [M+H]⁺, 233.9 [M+H+2]⁺ (characteristic isotopic pattern for Br and Cl) |
¹H NMR Interpretation: The ¹H NMR spectrum is expected to show three signals. A broad singlet around 12.8 ppm corresponds to the N-H proton of the pyrrole ring. Two singlets in the aromatic region (around 8.6 and 8.1 ppm) are attributed to the two aromatic protons on the pyrimidine and pyrrole rings, respectively. The absence of a signal corresponding to the proton at the 5-position of the pyrrole ring confirms the successful bromination at this site.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive NBS- Insufficient reaction time or temperature | - Use freshly opened or recrystallized NBS.- Ensure the reaction is maintained at a vigorous reflux and monitor by TLC until the starting material is consumed. |
| Formation of di-brominated product | - Excess NBS used | - Use a precise 1:1 molar ratio of NBS to the starting material. Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. |
| Product is colored (yellow/brown) | - Presence of bromine from NBS decomposition | - Wash the crude product with a dilute aqueous solution of sodium thiosulfate to quench any residual bromine, followed by a water wash. Recrystallization from a suitable solvent like ethanol may be necessary. |
| Difficult filtration | - Very fine precipitate | - Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. Using a pad of Celite® on the Buchner funnel can aid in the filtration of fine solids. |
Safety Precautions
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Toxic if swallowed.[3] Avoid ingestion and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Oxidizer. Causes severe skin burns and eye damage.[5] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chloroform: Harmful if swallowed and toxic if inhaled. Causes skin and eye irritation. Suspected of causing cancer.[6][7] All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The procedure is straightforward, high-yielding, and utilizes readily available reagents. The detailed explanation of the experimental steps, reaction mechanism, and troubleshooting guide will enable researchers to successfully synthesize this valuable intermediate for their drug discovery and medicinal chemistry programs. The strategic placement of the bromo and chloro substituents makes this compound an ideal starting point for the development of novel kinase inhibitors and other biologically active molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from Diethyl Malonate
Abstract: This document provides a detailed, four-step synthetic protocol for the laboratory-scale preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical heterocyclic intermediate in medicinal chemistry.[1][2][3] The synthesis commences with the widely available starting material, diethyl malonate, and proceeds through the formation of a pyrimidine core, subsequent dichlorination, cyclization to form the fused pyrrole ring, and a final selective catalytic dechlorination. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis. The overall yield for this multi-step process is approximately 31-45%.[4][5][6]
Introduction: The Significance of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-chloro-7-deazapurine, is a privileged scaffold in modern drug discovery.[7] Its structural analogy to purine allows it to serve as a versatile starting point for the synthesis of potent kinase inhibitors.[1][8] This core is integral to several approved pharmaceuticals, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and certain cancers.[2][3]
The strategic placement of a reactive chlorine atom at the 4-position facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups to modulate biological activity.[1][8] Given its importance, a robust and scalable synthetic route from inexpensive starting materials is highly valuable. This guide details a reliable pathway beginning with diethyl malonate.
Physicochemical Properties of the Final Product:
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [1][9] |
| Molecular Weight | 153.57 g/mol | [1][9] |
| Appearance | White to light tan crystalline solid | [1][7] |
| Melting Point | 170-175 °C | [1] |
| Solubility | Soluble in DMSO, DMF, methanol, and ethyl acetate; sparingly soluble in water. | [1][7][8] |
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence. The workflow is structured to produce key intermediates that can be isolated and characterized before proceeding to the next stage, ensuring quality control throughout the process.
Caption: Overall 4-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including phosphorus oxychloride (POCl₃), which is highly corrosive and toxic.[10] All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate 1)
Principle: This step involves a classical condensation reaction between a 1,3-dicarbonyl compound (diethyl malonate) and a guanidine source. The reaction is driven by a strong base, typically sodium methoxide or ethoxide, which deprotonates the active methylene group of the malonate, initiating a nucleophilic attack and subsequent cyclization to form the stable pyrimidine ring.
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Methanol or Ethanol
-
10% Hydrochloric acid (HCl)
Protocol:
-
Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (100 mL). Carefully add sodium metal in small portions to generate sodium methoxide in situ, or use a commercially available solution (e.g., 2.5 M in methanol). For this scale, prepare a solution containing 0.25 mol of sodium methoxide.
-
Guanidine Liberation: To the sodium methoxide solution, add guanidine hydrochloride (0.25 mol) and stir for 30 minutes at room temperature. This in-situ neutralization liberates the free guanidine base.
-
Condensation: Slowly add diethyl malonate (0.26 mol) dropwise to the reaction mixture.[11]
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water (60 mL).[11] Carefully adjust the pH to ~6 by the dropwise addition of 10% HCl with vigorous stirring. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 90-96%.[11] Characterization: White solid, m.p. >250 °C.[12]
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate 2)
Principle: This reaction converts the hydroxyl groups of the pyrimidine into more reactive chloro groups using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both the reactant and, often, the solvent.[13] The reaction is typically facilitated by an amine base, such as N,N-dimethylaniline, which acts as an acid scavenger and catalyst.[10][14]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine (Intermediate 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
Protocol:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel, charge phosphorus oxychloride (3.6 mol per 1 mol of Intermediate 1).[14]
-
Slurry Formation: Add 2-amino-4,6-dihydroxypyrimidine (1.0 mol) to the POCl₃. Stir to form a slurry.
-
Heating: Gently heat the mixture to 55-60°C.
-
Base Addition: Add N,N-dimethylaniline (2.1 mol) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 70°C.[15] The reaction is exothermic.
-
Reaction Maintenance: After the addition is complete, stir the mixture for an additional 1-2 hours at 65-70°C until TLC analysis indicates the disappearance of the starting material.
-
Quenching (CAUTION): Set up a separate large vessel containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice water. This quenching process is highly exothermic and releases HCl gas. Ensure efficient cooling and ventilation.
-
Precipitation & Isolation: A solid precipitate will form. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. It can be further purified by recrystallization from ethanol if necessary.
Expected Yield: 85-90%.[10] Characterization: White solid, m.p. 221 °C.[16]
Step 3: Synthesis of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 3)
Principle: This step involves the construction of the fused pyrrole ring. The reaction proceeds via condensation of the 2-amino-4,6-dichloropyrimidine with chloroacetaldehyde, followed by an intramolecular cyclization and aromatization to yield the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
2-Amino-4,6-dichloropyrimidine (Intermediate 2)
-
Chloroacetaldehyde (50% solution in water)
-
Sodium acetate
-
Ethanol
-
Water
Protocol:
-
Reaction Mixture: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add sodium acetate (2.0 eq) followed by the slow, dropwise addition of chloroacetaldehyde solution (1.5 eq) at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure dichlorinated pyrrolopyrimidine.
Expected Yield: ~70-80%.
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Final Product)
Principle: The final step is a selective removal of one of the chlorine atoms. This is achieved through catalytic hydrogenation. The chlorine atom at position 6 is more susceptible to hydrogenolysis than the one at position 4, allowing for selective dechlorination under controlled conditions.
Materials:
-
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 3)
-
Palladium on carbon (10% Pd/C)
-
Magnesium oxide (MgO) or Triethylamine (Et₃N)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Protocol:
-
Reaction Setup: To a hydrogenation flask, add 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), methanol, and a base such as magnesium oxide (1.5 eq) or triethylamine (1.2 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (typically 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. The reaction is usually complete within 2-4 hours. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel to afford the pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Expected Yield: ~85-95%. Characterization: White to tan crystalline powder.[7]
Summary of Results
| Step | Product Name | Starting Material | Typical Yield | Melting Point (°C) |
| 1 | 2-Amino-4,6-dihydroxypyrimidine | Diethyl Malonate | 90-96% | >250 |
| 2 | 2-Amino-4,6-dichloropyrimidine | Intermediate 1 | 85-90% | 221 |
| 3 | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Intermediate 2 | 70-80% | - |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Intermediate 3 | 85-95% | 170-175 |
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 11. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
Application Notes & Protocols: The Strategic Use of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the Development of Novel Antitumor Agents
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine in Oncology
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2] This mimicry provides a versatile platform for designing potent and selective kinase inhibitors.[1] The introduction of a chlorine atom at the C5 position of this scaffold, creating 5-chloro-7H-pyrrolo[2,3-d]pyrimidine, further enhances its utility as a starting material for the synthesis of next-generation antitumor agents. This halogen substitution can significantly influence the electronic properties of the heterocyclic system and provide a valuable synthetic handle for further molecular elaboration.
These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the design and synthesis of novel antitumor agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds.
Medicinal Chemistry Strategies: Leveraging the 5-Chloro Substituent
The chloro-substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core serves a dual purpose in drug design. Firstly, it can act as a key pharmacophoric element, engaging in halogen bonding or other non-covalent interactions within the target protein's active site, thereby enhancing binding affinity and selectivity. Secondly, it provides a reactive site for further chemical modifications, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the lead compounds.
A common strategy involves the derivatization at the C4 and N7 positions of the this compound scaffold. The chlorine at C4 is a good leaving group, facilitating nucleophilic substitution reactions to introduce various amine-containing side chains. The N7 position of the pyrrole ring can be alkylated or arylated to further extend the molecule and probe for additional binding interactions.
Key Signaling Pathways and Molecular Targets
Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in cancer progression. These include:
-
Microtubule Assembly: Certain 5,7-disubstituted pyrrolo[2,3-d]pyrimidines act as microtubule inhibitors, disrupting the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division.[3] This leads to mitotic arrest and subsequent apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, Her2, and VEGFR2, plays a pivotal role in cell growth, proliferation, and angiogenesis. Halogenated pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted inhibitors of these RTKs.[1]
-
Non-Receptor Tyrosine Kinases: This class includes kinases like Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a well-established anticancer strategy.[5]
The following diagram illustrates a generalized signaling pathway targeted by pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Caption: Generalized signaling pathways targeted by this compound derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This protocol outlines a general method for the nucleophilic substitution of the chloro group at the 4-position of a this compound intermediate.
Materials:
-
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (or a suitable N7-protected precursor)
-
Desired primary or secondary amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 - 1.5 eq).
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Caption: Workflow for the synthesis of 4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This assay is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29 for colon cancer)[6]
-
Complete cell culture medium
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin.[7]
-
Incubate the cells for a specified period (e.g., 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation: Biological Activity of Representative Derivatives
The following table summarizes the in vitro antiproliferative activity of some reported pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | R Group at C4/C5/N7 | Target Cell Line | IC50 (µM) | Reference |
| 8g | Tricyclic imine | HT-29 (Colon) | 4.01 | [6] |
| 8f | Tricyclic imine | HT-29 (Colon) | 4.55 | [6] |
| 25b | Dimethylphosphine oxide moiety | A549 (Lung) | 3.2 | [4] |
| 7 | Methoxy-substituted 7-benzyl and 5-phenylethyl | JC (Breast) | Single-digit µM | [3] |
| 5k | Halogenated benzylidenebenzohydrazide | HepG2 (Liver) | 29-59 | [1] |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the development of novel antitumor agents. Its inherent ability to mimic purines, coupled with the strategic placement of a chloro substituent, provides a powerful platform for generating potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for further exploration in oncology drug discovery. Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic profiles and the exploration of their efficacy in in vivo cancer models. The continued investigation of the structure-activity relationships of compounds derived from this scaffold will undoubtedly lead to the discovery of new and effective cancer therapeutics.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in the development of targeted therapies, mastering the synthesis of this specific isomer is of significant interest.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of heterocyclic chemistry.
Troubleshooting Guide: Common Challenges and Solutions
The synthesis of this compound, typically approached via electrophilic chlorination of the 7H-pyrrolo[2,3-d]pyrimidine core, presents unique challenges, primarily concerning regioselectivity and product stability.
Issue 1: Low or No Yield of the Desired 5-Chloro Product
Question: My reaction yields are consistently low, or I'm not seeing any of the desired 5-chloro product. What are the likely causes?
Answer: Low to no yield can stem from several factors, from the reactivity of the starting material to the choice of chlorinating agent and reaction conditions. The pyrrolo[2,3-d]pyrimidine ring system has multiple sites susceptible to electrophilic attack, and the C5 position, while electron-rich, may not be the most reactive under all conditions.
Recommended Solutions:
-
Choice of Chlorinating Agent: For the chlorination of electron-rich heterocyclic systems like 7H-pyrrolo[2,3-d]pyrimidine, milder electrophilic chlorinating agents are generally preferred to avoid over-reaction or degradation. N-chlorosuccinimide (NCS) is a common choice for such transformations.[1]
-
Solvent and Temperature: The reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature should be carefully controlled. Starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help to control the reaction rate and improve selectivity.
-
Activation of the Chlorinating Agent: In cases of low reactivity, the addition of a catalytic amount of an acid, such as trifluoroacetic acid, can activate the NCS, making it a more potent electrophile. However, this should be done with caution as it can also lead to side reactions.
-
Protection of the Pyrrole Nitrogen: The N7-H of the pyrrole ring is acidic and can be deprotonated under certain conditions. While not always necessary for electrophilic substitution on the pyrrole ring, protection of this nitrogen with a suitable protecting group (e.g., tosyl or SEM) can sometimes improve solubility and prevent side reactions at the nitrogen atom.
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My crude product is a mixture of monochlorinated isomers (e.g., 4-chloro, 5-chloro) and possibly dichlorinated products. How can I improve the selectivity for the 5-chloro isomer?
Answer: This is the most common and significant challenge in this synthesis. The electronic properties of the 7H-pyrrolo[2,3-d]pyrimidine core allow for electrophilic attack at several positions. The pyrrole ring is generally more activated towards electrophilic substitution than the pyrimidine ring. Within the pyrrole ring, the C5 and C6 positions are potential sites of reaction.
Recommended Solutions:
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can often enhance the kinetic selectivity towards the most electron-rich and sterically accessible position.
-
Solvent: The choice of solvent can influence the regioselectivity of the reaction. Experimenting with different solvents (e.g., DMF, THF, acetonitrile, or chlorinated solvents) may alter the isomer ratio.
-
-
Steric Hindrance: If the starting material is substituted at other positions, this can sterically direct the incoming electrophile to the C5 position.
-
Purification Strategy: As achieving perfect regioselectivity can be difficult, a robust purification strategy is essential.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating isomers. A shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is often required.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
-
Issue 3: Product Degradation During Workup or Purification
Question: I observe the formation of my desired product by TLC, but it seems to decompose during aqueous workup or upon standing.
Answer: Pyrrolo[2,3-d]pyrimidine derivatives can be sensitive to acidic or basic conditions, especially when functionalized with electron-withdrawing groups like chlorine. The product may also be unstable on silica gel over long periods.
Recommended Solutions:
-
Neutral Workup: During the workup, use a mild aqueous solution, such as saturated sodium bicarbonate, to neutralize any acidic byproducts. Avoid strong acids or bases.
-
Prompt Purification: Do not let the crude product sit for extended periods. Perform the purification steps as quickly as possible after the reaction is complete.
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: The most direct approach is the electrophilic chlorination of 7H-pyrrolo[2,3-d]pyrimidine using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or THF.[1] However, this reaction can suffer from a lack of regioselectivity.
Q2: How can I confirm that I have synthesized the 5-chloro isomer and not another isomer?
A2: The most definitive method is through 1H and 13C NMR spectroscopy. The coupling constants and chemical shifts of the protons on the pyrrole and pyrimidine rings will be distinct for each isomer. Specifically, for the 5-chloro isomer, you would expect to see two doublets in the aromatic region corresponding to the H4 and H6 protons, with a characteristic coupling constant. Comparison with literature data for known isomers is crucial.
Q3: Can I use a stronger chlorinating agent like sulfuryl chloride or chlorine gas?
A3: While these reagents are potent chlorinating agents, they are generally not recommended for this substrate. They are less selective and can lead to over-chlorination, producing dichlorinated and trichlorinated byproducts, as well as potential degradation of the starting material.
Q4: Is it possible to synthesize the 5-chloro isomer starting from a pre-functionalized pyrimidine?
A4: Yes, multi-step synthetic routes starting from substituted pyrimidines are possible and can offer better control over regioselectivity. For instance, a route involving the construction of the pyrrole ring onto a pre-chlorinated pyrimidine precursor could be a viable alternative, though likely longer and more complex than direct chlorination.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination
This protocol is a representative procedure for the direct chlorination of 7H-pyrrolo[2,3-d]pyrimidine using N-chlorosuccinimide. Optimization of solvent, temperature, and reaction time may be necessary.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF.
-
Addition of NCS: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 to 1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired 5-chloro isomer from unreacted starting material and other isomers.
Visualizations
Reaction Scheme
Caption: Direct chlorination of 7H-pyrrolo[2,3-d]pyrimidine often yields a mixture of products.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Quantitative Data Summary
Due to the limited availability of specific literature on the synthesis of this compound, a comprehensive table of yields under various conditions is not available. However, based on analogous reactions, the following table provides a qualitative comparison of the expected reactivity of different positions on the 7H-pyrrolo[2,3-d]pyrimidine ring towards electrophilic substitution.
| Position | Relative Reactivity | Comments |
| C5 | High | Electron-rich position on the pyrrole ring. A primary site for electrophilic attack. |
| C6 | Moderate to High | Also an electron-rich position on the pyrrole ring, but may be slightly less reactive than C5. |
| C4 | Low | Position on the electron-deficient pyrimidine ring. Generally unreactive towards electrophilic substitution. |
| C2 | Low | Position on the electron-deficient pyrimidine ring. Generally unreactive towards electrophilic substitution. |
References
Technical Support Center: Purification of Crude 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring high purity of this critical heterocyclic intermediate.
A Note on Isomers: While the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine isomer is a more widely documented intermediate in pharmaceuticals like Tofacitinib, this guide is dedicated to the This compound (CAS 1041864-02-1)[1]. The fundamental principles of purification for these related heterocyclic systems are analogous. Insights from the purification of similar structures will be used to inform best practices where direct literature for the 5-chloro isomer is limited.
Section 1: Initial Assessment & First-Pass Purification FAQs
This section addresses the initial steps after synthesis and isolation of the crude product. A proper assessment here can save significant time and resources.
Q1: What are the typical characteristics of crude this compound, and what impurities should I expect?
A1: Your crude product is typically an off-white to tan or brown solid[2]. The color and consistency depend heavily on the reaction conditions and workup procedure. The most common impurities are derived from the reaction itself and subsequent workup steps. These include:
-
Unreacted Starting Materials: Such as the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor[3].
-
Hydrolysis Products: The C-Cl bond in chloro-pyrimidines can be susceptible to hydrolysis, especially during aqueous workup, converting the product back to its hydroxyl analog. This is a very common issue with the related 4-chloro isomer[4][5].
-
Regioisomers: Depending on the synthetic route, other chlorinated isomers could be present.
-
Reaction Byproducts: Side-reactions can generate various related heterocyclic impurities or polymeric material[4].
-
Residual Solvents and Reagents: High boiling point solvents (e.g., DMF, toluene) or excess reagents can remain trapped in the crude solid.
Q2: My crude product is a dark, tarry oil instead of a solid. What is the best course of action?
A2: A tarry or oily consistency indicates significant impurities or decomposition, which can inhibit crystallization[4]. Do not proceed directly to recrystallization or chromatography. The best approach is trituration to induce crystallization of your target compound.
Recommended Protocol: Trituration
-
Transfer the crude oil to a flask.
-
Add a small volume of a non-polar solvent in which the product is expected to have poor solubility, but the impurities might be soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).
-
Using a spatula or glass rod, vigorously scratch the inside of the flask and stir the mixture. The mechanical agitation and interaction with the anti-solvent can often induce precipitation of the desired product.
-
If a solid forms, continue stirring for 30-60 minutes to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Assess the purity of the resulting solid by TLC or HPLC to decide if further purification is necessary.
Q3: What is the most efficient purification strategy for a crude solid product?
A3: The most effective purification strategy follows a stepwise approach, moving from simpler, bulk methods to more refined techniques as needed. The diagram below outlines a logical workflow.
References
Technical Support Center: Synthesis of Chloro-7H-pyrrolo[2,3-d]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of chloro-substituted 7H-pyrrolo[2,3-d]pyrimidines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to manage common side reactions and byproduct formation. While the principles discussed are broadly applicable, this guide focuses on challenges encountered during the chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold, a critical step in producing key pharmaceutical intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It is important to note that while the user specified an interest in the 5-chloro isomer, the 4-chloro isomer is more commonly synthesized and its associated challenges are more extensively documented.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chlorination of the 7H-pyrrolo[2,3-d]pyrimidine core.
Question 1: After a seemingly complete reaction according to TLC, my final product is mostly the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one. What's causing this?
Answer: This is a classic case of product hydrolysis during the aqueous workup. The chloro-substituent, particularly at the 4-position, renders the pyrimidine ring highly susceptible to nucleophilic attack. The desired product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is sensitive to moisture and can rapidly revert to the hydroxyl starting material in the presence of water, especially under acidic or basic conditions generated when quenching the chlorinating agent (e.g., POCl₃).[1]
Key Solutions:
-
Controlled Quenching: The most critical step is managing the highly exothermic quenching of excess phosphorus oxychloride (POCl₃). A "reverse quench," where the cooled reaction mixture is added slowly to a vigorously stirred vessel of crushed ice or ice-water, is highly recommended to maintain low temperatures and control the release of HCl.[1]
-
pH Control: During neutralization, avoid strong bases like NaOH or KOH, which can aggressively promote hydrolysis. Instead, use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to adjust the pH to a neutral or slightly basic range (pH 7-8).[1]
Question 2: My chlorination reaction is sluggish and fails to reach completion, even after extended reaction times. How can I improve the conversion rate?
Answer: Incomplete conversion is typically due to insufficient reactivity of the chlorinating system or suboptimal reaction conditions.
Key Solutions:
-
Increase Temperature: The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one often requires elevated temperatures, typically refluxing in POCl₃ (around 110°C), to proceed efficiently.[1]
-
Addition of a Base/Catalyst: The inclusion of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can significantly accelerate the reaction. These bases serve a dual purpose: they can act as nucleophilic catalysts and neutralize the HCl generated in situ, preventing potential side reactions.[1]
-
Use a Stronger Chlorinating Agent: If POCl₃ alone is insufficient, a combination of POCl₃ and phosphorus pentachloride (PCl₅) can be employed for more challenging substrates.[1]
-
Co-solvents: While neat POCl₃ is common, using a high-boiling inert co-solvent like toluene can sometimes improve the solubility of the starting material and the overall reaction kinetics.[1]
Question 3: My mass spectrometry and NMR data show evidence of dichlorinated species. How are these formed and how can I prevent them?
Answer: The formation of dichlorinated byproducts, such as 2,4-dichloro- or 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, can occur under harsh reaction conditions or with certain substrates.[2][3] The pyrrolo[2,3-d]pyrimidine core has multiple positions that can potentially be chlorinated.
Key Solutions:
-
Control Stoichiometry and Temperature: Use the minimum effective amount of chlorinating agent and avoid excessive temperatures or prolonged reaction times, which can drive over-chlorination.
-
Substrate Control: The structure of your starting material dictates the likely positions of chlorination. If your precursor has multiple activatable positions (e.g., hydroxyl or amino groups), protect them before the chlorination step.
-
Purification: These dichlorinated byproducts often have different polarity from the desired mono-chloro product and can typically be separated using column chromatography or recrystallization.
Question 4: I've isolated an impurity that seems to be related to the chlorinating agent. What could it be?
Answer: If you are using phosphorus-based chlorinating agents like POCl₃, it is possible to form stable phosphorylated intermediates, especially if the reaction is incomplete or the workup is not robust enough to hydrolyze them.[1] These byproducts can sometimes co-crystallize with the desired product, reducing purity.
Key Solutions:
-
Ensure Complete Reaction: Monitor the reaction closely by TLC or LCMS to ensure full conversion of any intermediate species.
-
Robust Workup: The quenching and neutralization steps are crucial. Ensure sufficient time and appropriate pH conditions to fully hydrolyze any remaining phosphorus intermediates before extraction.
Troubleshooting Guides
Guide 1: Protocol for Minimizing Hydrolysis During Workup
This protocol is designed to maximize the yield of chloro-7H-pyrrolo[2,3-d]pyrimidine by preventing its hydrolysis back to the pyrimidinone starting material.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is deemed complete by TLC/LCMS, cool the reaction vessel to room temperature, and then further cool it in an ice bath to 0-5°C.
-
Prepare the Quench Vessel: In a separate, larger flask equipped with a robust overhead stirrer, prepare a slurry of crushed ice and water.
-
Perform a Reverse Quench: Using a dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice-water slurry. Critically, the temperature of the quench mixture should be maintained below 10°C throughout the addition.
-
Neutralize Carefully: After the addition is complete, begin the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous slurry continuously with a pH meter or pH strips.
-
Target pH: Continue adding the base until the pH of the mixture stabilizes between 7.0 and 8.0. Avoid overshooting into a strongly basic regime.
-
Extraction: Extract the neutralized aqueous slurry promptly with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Isolate Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Guide 2: Identifying and Mitigating Dichloro Byproducts
This guide outlines a strategy for confirming the presence of and minimizing the formation of dichlorinated impurities.
Step 1: Identification
-
Mass Spectrometry (MS): This is the most direct method. Look for mass peaks corresponding to the addition of two chlorine atoms instead of one. Pay attention to the characteristic isotopic pattern of dichlorinated compounds (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be very informative. The loss of an aromatic proton signal compared to the desired mono-chloro product is a strong indicator of a second substitution on one of the rings.
Step 2: Mitigation Strategies
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 80°C) before escalating to full reflux.
-
Reagent Stoichiometry: Carefully control the equivalents of the chlorinating agent. Use a slight excess (e.g., 1.5-3.0 equivalents) rather than a large excess.
-
Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor its progress and stop the reaction as soon as the starting material is consumed to prevent the slower formation of over-chlorinated products.
Data Presentation
Table 1: Summary of Common Byproducts and Troubleshooting Strategies
| Byproduct Name | Common Cause | Prevention & Mitigation Strategy | Analytical Signature |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | Hydrolysis of the chloro-product during workup.[1] | Controlled reverse quench into ice-water; use of weak bases (e.g., NaHCO₃) for neutralization to pH 7-8.[1] | MS and NMR match the starting material. |
| Dichloro-7H-pyrrolo[2,3-d]pyrimidines | Harsh conditions (excess temperature/time); excess chlorinating agent. | Reduce reaction temperature and time; use minimal effective equivalents of chlorinating agent. | MS shows a dichlorinated isotopic pattern; ¹H NMR shows one fewer aromatic proton signal. |
| Phosphorylated Intermediates | Incomplete reaction or insufficient hydrolysis during workup.[1] | Drive reaction to completion; ensure robust quenching and neutralization to fully hydrolyze intermediates. | MS shows a mass corresponding to the product + PO₂Cl or related fragments. |
| 7H-pyrrolo[2,3-d]pyrimidine | Reductive conditions during reaction or workup (dehalogenation). | Ensure an inert, non-reductive atmosphere; avoid reagents that can cause dehalogenation. | MS and NMR match the parent heterocycle without the chloro-substituent. |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the desired chlorination reaction and the primary side reactions leading to common byproducts.
Caption: Key reaction pathways in the synthesis of chloro-7H-pyrrolo[2,3-d]pyrimidine.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Overcoming solubility issues of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for 5-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address one of the most common challenges encountered with this valuable heterocyclic scaffold: poor aqueous solubility. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to ensure your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for creating a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for this compound and related heterocyclic compounds.[1][2] This is due to its powerful aprotic, polar nature which can effectively disrupt the crystal lattice energy of the solid compound.
-
Expertise & Causality: The pyrrolo[2,3-d]pyrimidine core is a relatively planar, rigid structure with the potential for intermolecular hydrogen bonding and π-stacking, contributing to a stable crystal lattice and thus low aqueous solubility. DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to solvate the molecule effectively. While other organic solvents like ethanol and methanol can also be used, DMSO typically allows for the highest concentration stock solutions.[2][3]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. What's happening and how do I fix it?
A2: This is the most common solubility issue, known as "crashing out." It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment. The DMSO concentration is effectively diluted, and water becomes the primary solvent, which cannot maintain the compound in solution.
Here is a systematic approach to troubleshoot this:
-
Optimize Final DMSO Concentration: The first step is to ensure your final DMSO concentration is as low as possible, but high enough to aid solubility. Most cell-based assays can tolerate DMSO up to 0.5-1.0%, but you must determine the tolerance for your specific system.[1] Sometimes, simply increasing the final DMSO concentration from 0.1% to 0.5% is sufficient.
-
Employ Co-solvents: If optimizing DMSO is insufficient, the use of a water-miscible co-solvent in your final medium can be effective.[4][5] Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Gentle Warming: Briefly and gently warming the final solution (e.g., to 37°C) can sometimes help dissolve the compound, but be cautious. The compound may precipitate again upon cooling to room temperature. This is more of a temporary fix and may not be suitable for long-term experiments.
-
pH Adjustment: The solubility of pyrrolo[2,3-d]pyrimidine derivatives can be highly dependent on pH.[1] See Q3 for a detailed explanation.
Q3: How does pH affect the solubility of this compound, and how can I use it to my advantage?
A3: The this compound scaffold has several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The predicted pKa of the pyrrole nitrogen (N-7) is around 11.4, indicating it is weakly acidic.[6] The pyrimidine nitrogens are weakly basic.
-
Expertise & Causality: According to the Henderson-Hasselbalch equation, a compound's solubility increases significantly when the pH of the solution is moved away from its pKa.
-
For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.
-
For a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble and charged species.
-
For this specific compound, slightly acidifying the aqueous buffer (e.g., to pH 6.0-6.5) could protonate the pyrimidine nitrogens, increasing solubility. Conversely, a more basic buffer could deprotonate the pyrrole nitrogen. The optimal pH must be determined empirically and must be compatible with your experimental system (e.g., cell viability, enzyme activity).[4]
Q4: My compound still has solubility issues even after trying different solvents and pH adjustments. What are the next-level formulation strategies?
A4: For compounds with persistent solubility challenges, advanced formulation techniques are necessary. These are common in later-stage drug development but can be adapted for research purposes.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" where the poorly soluble drug molecule is encapsulated within the hydrophobic core, while the hydrophilic exterior renders the entire complex water-soluble.[1][7]
-
Use of Surfactants: Surfactants (or detergents) can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can encapsulate the insoluble compound, increasing its apparent solubility.[8] Common lab-safe surfactants include Tween® 80 and Cremophor® EL.
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[7] The amorphous form of a drug is generally more soluble than its stable crystalline form because it lacks the strong crystal lattice energy that must be overcome for dissolution.
Data Summary & Quick Reference
Table 1: Solubility Profile of this compound in Common Solvents
| Solvent | Type | Solubility | Application Notes |
|---|---|---|---|
| Water | Aqueous | Sparingly Soluble / Poor[2][3] | Not suitable for direct dissolution. |
| DMSO | Aprotic Polar | Soluble[1][2][3][6] | Recommended for primary stock solutions (10-50 mM). |
| DMF | Aprotic Polar | Soluble[3] | Alternative to DMSO for stock solutions. |
| Ethanol | Protic Polar | Soluble[2][3] | Can be used, but may achieve lower stock concentrations than DMSO. |
| Methanol | Protic Polar | Soluble[2][6][9] | Similar to ethanol; useful in some synthetic applications. |
Table 2: Troubleshooting Guide for Precipitation Upon Aqueous Dilution
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
|---|---|---|---|
| Immediate Precipitation | Compound "crashing out" due to low aqueous solubility. | 1. Increase final DMSO to 0.5-1.0%.2. Add a co-solvent (e.g., 5-10% ethanol).3. Pre-warm the aqueous buffer to 37°C before adding stock. | Reduces the polarity of the solvent system, allowing the hydrophobic compound to remain solvated. |
| Precipitation Over Time | Slow crystallization from a supersaturated solution. | 1. Lower the final concentration of the compound.2. Adjust the pH of the buffer away from the compound's pKa.[1] | A lower concentration may fall within the thermodynamic solubility limit. Ionization of the compound increases its affinity for the aqueous solvent. |
| Cloudiness/Haziness | Formation of fine, amorphous precipitate or colloidal suspension. | 1. Use a formulation agent like cyclodextrin or a surfactant (e.g., 0.1% Tween® 80).2. Filter the final solution through a 0.22 µm filter. | Encapsulation agents increase apparent solubility.[7][8] Filtration removes insoluble aggregates, but may lower the effective concentration. |
Experimental Protocols & Workflows
Diagram 1: General Workflow for Solubilization
Caption: Standard workflow for preparing an aqueous solution from a DMSO stock.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: ~169.58 g/mol ) required to make a stock solution of desired concentration (e.g., 20 mM).
-
Mass (mg) = 20 mmol/L * 0.16958 g/mmol * Volume (L) * 1000 mg/g
-
-
Weighing: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube or vial.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex vigorously. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes until all solid material is visibly dissolved.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Multiple freeze-thaw cycles should be avoided.
Diagram 2: Troubleshooting Decision Tree for Solubility Issues
Caption: A step-by-step decision tree for resolving precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. lookchem.com [lookchem.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the comprehensive support guide for the synthesis of pyrrolo[2,3-d]pyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. As a privileged core in numerous kinase inhibitors and other therapeutic agents, mastering its synthesis is key to advancing drug discovery programs.
This guide is structured to provide immediate, actionable solutions to common experimental hurdles. We will delve into the causality behind reaction outcomes and provide robust, validated protocols to enhance the efficiency and reproducibility of your syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when undertaking the synthesis of pyrrolo[2,3-d]pyrimidines.
Q1: What are the most common starting materials and general strategies for synthesizing the pyrrolo[2,3-d]pyrimidine core?
A1: The two primary retrosynthetic approaches involve either constructing the pyrimidine ring onto a pre-existing pyrrole or forming the pyrrole ring onto a pyrimidine precursor.
-
Strategy A: Pyrimidine Ring Annulation onto a Pyrrole. This is a widely used method, often starting from a substituted 2-amino-3-cyanopyrrole. The pyrimidine ring is then formed by condensation with reagents like formic acid, formamide, or urea.
-
Strategy B: Pyrrole Ring Formation onto a Pyrimidine. This approach typically begins with a substituted pyrimidine, such as a 4-aminopyrimidine or a 4,6-diaminopyrimidine. The pyrrole ring is then constructed through reactions with α-haloketones or other suitable three-carbon synthons.
-
Multicomponent Reactions (MCRs): One-pot, three-component reactions have gained popularity for their efficiency. These often involve the reaction of an aminopyrimidine, an arylglyoxal, and a third component like a barbituric acid derivative to rapidly generate complex pyrrolo[2,3-d]pyrimidines.[1]
Q2: I am observing poor yields in my initial attempts. What are the most critical parameters to control?
A2: Low yields in pyrrolo[2,3-d]pyrimidine synthesis can often be traced back to a few key factors:
-
Purity of Starting Materials: The purity of your initial pyrrole or pyrimidine precursors is paramount. Impurities can interfere with catalytic cycles or lead to unwanted side reactions. It is crucial to use highly pure starting materials, which can be sourced from specialized manufacturers or purified in-house.
-
Atmosphere and Solvent Purity: Many of the cross-coupling reactions used to functionalize the core are sensitive to oxygen and moisture. Ensuring anhydrous and anaerobic conditions by using dry solvents and maintaining an inert atmosphere (argon or nitrogen) is critical, especially for reactions like the Sonogashira coupling to prevent side reactions like Glaser homocoupling.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. For instance, some Sonogashira couplings with reactive aryl iodides can proceed at room temperature, while less reactive aryl bromides or chlorides may require heating. It is advisable to perform small-scale temperature scouting experiments to find the optimal conditions for your specific substrates.
Q3: What are the most effective methods for purifying pyrrolo[2,3-d]pyrimidine derivatives?
A3: Purification is a critical step that can significantly impact the final yield and purity.
-
Silica Gel Chromatography: This is the most common method for purifying pyrrolo[2,3-d]pyrimidine derivatives. A variety of solvent systems can be employed, with common choices including mixtures of ethyl acetate/petroleum ether, dichloromethane/methanol, or other suitable combinations based on the polarity of the target compound.[2]
-
Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities. The choice of solvent is crucial and needs to be determined empirically.
-
Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful tool.
Section 2: Troubleshooting Guide for Common Synthetic Challenges
This section provides a detailed, problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. However, they can be prone to failure if not properly optimized.
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Detailed Solutions:
-
Problem: Black precipitate (palladium black) formation.
-
Cause: This indicates decomposition of the palladium catalyst. It can be caused by impurities, inappropriate solvent choice (anecdotally, THF can sometimes promote this in Sonogashira reactions), or too high a reaction temperature.
-
Solution:
-
Ensure all reagents and solvents are of high purity and are thoroughly degassed.
-
Consider switching to a more robust catalyst system, potentially with a different ligand.
-
If using THF, consider an alternative solvent like DMF, dioxane, or acetonitrile.
-
Lower the reaction temperature and monitor for catalyst decomposition.
-
-
-
Problem: Sonogashira coupling with an aryl chloride is not working.
-
Cause: Aryl chlorides are significantly less reactive than aryl bromides or iodides in Sonogashira couplings.
-
Solution:
-
Switch to a more active palladium catalyst and ligand system. Buchwald's SPhos or XPhos ligands are often effective for activating C-Cl bonds.
-
Increase the reaction temperature, potentially using a sealed tube to prevent solvent evaporation.
-
If possible, consider synthesizing the corresponding aryl bromide or iodide, which will be much more reactive.
-
-
-
Problem: Significant alkyne homocoupling (Glaser coupling) in Sonogashira reactions.
-
Cause: This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution:
-
Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Consider a copper-free Sonogashira protocol. These often require specific ligands and may need higher temperatures but can completely eliminate the Glaser coupling side product.
-
-
Issue 2: Formation of Positional Isomers
The pyrrolo[2,3-d]pyrimidine core has multiple reactive sites, which can sometimes lead to the formation of undesired positional isomers, especially during electrophilic substitution or when using multifunctional starting materials.
Strategies to Control Regioselectivity:
-
Protecting Groups: The use of protecting groups on the pyrrole nitrogen (N7) is a common strategy to direct substitution reactions. The choice of protecting group can influence the regioselectivity of subsequent reactions. For example, a bulky protecting group might sterically hinder reaction at an adjacent position.
-
Directed Ortho-Metalation (DoM): This powerful technique can be used to achieve highly regioselective functionalization. A directing group on the pyrrolo[2,3-d]pyrimidine core directs a strong base (like an organolithium reagent) to deprotonate a specific adjacent position, which can then be quenched with an electrophile.
-
Control of Reaction Conditions: In some cases, regioselectivity can be controlled by carefully tuning the reaction conditions, such as temperature, solvent, and the nature of the catalyst. For instance, in Suzuki couplings of di-chlorinated pyrrolo[2,3-d]pyrimidines, the reaction temperature can sometimes be used to selectively substitute one chlorine over the other.
Issue 3: Difficulty in Removing Reagents or Byproducts During Work-up
Inefficient work-up can lead to impure products and make purification more challenging.
Common Work-up and Purification Challenges and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Persistent palladium catalyst residues in the product | Incomplete removal of the catalyst during work-up. | 1. Filter the crude reaction mixture through a pad of Celite® to remove heterogeneous palladium species. 2. Consider a work-up with an aqueous solution of a thiol-containing reagent (e.g., thiourea) to scavenge soluble palladium. 3. Use a silica gel plug filtration before full column chromatography. |
| Emulsion formation during aqueous extraction | High concentration of salts or polar, high molecular weight compounds. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Filter the entire mixture through a pad of Celite®. 3. Centrifuge the mixture to separate the layers. |
| Product is highly water-soluble and difficult to extract | The product contains multiple polar functional groups. | 1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. 2. Perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 3. Consider using a continuous liquid-liquid extractor. |
Section 3: Experimental Protocols
Here, we provide a detailed, step-by-step protocol for a common and important reaction in pyrrolo[2,3-d]pyrimidine synthesis: the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of C4-Aryl-pyrrolo[2,3-d]pyrimidines
This protocol describes the coupling of a 4-chloro-pyrrolo[2,3-d]pyrimidine with an arylboronic acid.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 equivalents)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (3.0 equivalents).
-
In a separate vial, dissolve Pd(OAc)₂ (0.05 equivalents) and SPhos (0.1 equivalents) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to achieve a final concentration of approximately 0.1 M with respect to the 4-chloro-pyrrolo[2,3-d]pyrimidine.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Scheme and Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura reaction and its catalytic cycle.
References
Stability of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine under different conditions
Welcome to the technical support guide for 5-chloro-7H-pyrrolo[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules, understanding its stability profile is critical for successful and reproducible experimental outcomes.
This guide provides answers to frequently asked questions and troubleshooting advice based on established chemical principles and data from closely related structural analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant loss of my starting material after an aqueous workup, especially after a basic wash. What is the likely cause?
Answer: This is a common issue and is almost certainly due to the hydrolysis of the C-Cl bond on the pyrimidine ring. The this compound scaffold is susceptible to nucleophilic attack, and water (especially under basic conditions where hydroxide is the nucleophile) can displace the chloride to form the corresponding 5-hydroxy derivative, which exists in equilibrium with its more stable tautomer, 7H-pyrrolo[2,3-d]pyrimidin-5(6H)-one.
Expert Insight & Causality: The pyrimidine ring is electron-deficient, which makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution. This reactivity is exacerbated by strong bases, which can either directly attack the ring or deprotonate the pyrrole nitrogen, potentially altering the electronic distribution and increasing susceptibility to hydrolysis. While specific data for the 5-chloro isomer is limited, this behavior is well-documented for the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
Troubleshooting Recommendations:
-
Avoid Strong Bases: For neutralization, use a weak inorganic base such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution instead of strong bases like NaOH or KOH.[1]
-
Maintain Low Temperatures: Perform the aqueous workup at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Minimize Contact Time: Do not let the compound remain in the aqueous phase for extended periods. Promptly extract your product into a suitable organic solvent.
-
Use Brine Washes: After the initial aqueous wash, use a saturated NaCl solution (brine) to help remove residual water from the organic layer before drying.
Q2: What are the recommended long-term storage conditions for this compound?
Answer: Based on supplier recommendations and the compound's chemical nature, the optimal storage conditions are in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] It should also be protected from light.
Expert Insight & Causality:
-
Inert Atmosphere & Low Temperature: The primary degradation pathway to consider is hydrolysis from atmospheric moisture. Storing under an inert gas displaces moisture and oxygen, while refrigeration slows down the rate of any potential degradation reactions.
Chemical Stability Profile
This section delves into the stability of this compound under various common experimental conditions.
pH & Solvent Stability
Question: Can I use protic solvents like methanol or ethanol for my reaction? What about running reactions under acidic conditions?
Answer: Yes, protic solvents can be used, but with caution. The primary risk is solvolysis, where the solvent molecule (e.g., methanol) acts as a nucleophile and displaces the chloride, leading to the formation of a 5-methoxy byproduct. This reaction is typically slower than hydrolysis but can be significant at elevated temperatures or over long reaction times.
Regarding acidic conditions, studies on the 4-chloro isomer have shown that nucleophilic substitution reactions with amines can be effectively promoted by catalytic amounts of a strong acid like HCl in water.[4] This suggests that the protonated form of the pyrrolopyrimidine is sufficiently reactive towards the desired nucleophile. However, a high concentration of acid in an aqueous medium can accelerate hydrolysis, as water becomes a more competitive nucleophile at lower pH.[4]
Key Takeaway: A delicate balance is required. If your reaction requires acidic conditions, use the minimum effective amount of acid and monitor for the formation of the hydrolyzed byproduct.
Thermal & Photostability
Question: Is the compound stable at elevated temperatures? What about light exposure?
Answer:
-
Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability in its solid state for short periods.[5][6] However, prolonged exposure to high temperatures, especially in the presence of nucleophilic solvents or impurities, will likely lead to degradation. For reactions at elevated temperatures, it is crucial to ensure an anhydrous and inert atmosphere.
-
Photostability: As a best practice, reactions and solutions containing this compound should be protected from light by using amber glassware or by covering the reaction vessel with aluminum foil. Direct exposure to UV light, particularly wavelengths below 320 nm, can induce decomposition.[3] A formal photostability assessment is recommended if the final drug product will be exposed to light.
Summary of Stability and Handling Parameters
| Parameter | Recommendation / Observation | Rationale & Reference |
| Storage | 2-8°C, under inert atmosphere, protected from light. | To minimize hydrolysis and photodegradation.[2] |
| Appearance | Solid.[2] (Analog is a white to tan crystalline powder[5][7]) | Physical state at room temperature. |
| Solubility | Soluble in DMSO, ethyl acetate, methanol.[5][7] | Common solvents for reactions and analysis. (Data for 4-chloro isomer) |
| Aqueous Stability | Prone to hydrolysis, especially under basic conditions.[1] | The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water/hydroxide. (Data for 4-chloro isomer) |
| Acid Stability | Stable to catalytic amounts of acid, but excess acid in water can promote hydrolysis.[4] | Protonation can activate the ring, but also makes water a competitive nucleophile. (Data for 4-chloro isomer) |
| Solvent Stability | Risk of solvolysis with protic solvents (e.g., methanol, ethanol) at elevated temperatures. | Nucleophilic attack by the solvent can displace the chloride. |
| Light Stability | Assumed to be photosensitive. Protect from light. | Aromatic heterocycles often absorb UV light, leading to degradation.[3] |
Visualizing Degradation: Hydrolysis Pathway
The most common stability issue encountered during experimental workups is hydrolysis. The following diagram illustrates this degradation pathway.
Caption: Proposed primary degradation pathway via hydrolysis.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation (or stress testing) study is recommended. This protocol provides a framework for evaluating stability under hydrolytic, oxidative, and photolytic stress.
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At timed intervals (e.g., 2, 6, 12, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
At timed intervals (e.g., 0.5, 1, 2, 4h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze by HPLC. (Note: Basic hydrolysis is expected to be much faster).
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC at timed intervals.
-
-
Photostability Testing (as per ICH Q1B guidelines[8]):
-
Sample Prep: Prepare two sets of samples. One set of solid material and one set of the 1 mg/mL stock solution.
-
Control: Wrap one of each sample type completely in aluminum foil to serve as a dark control.
-
Exposure: Place the unwrapped samples and the dark controls in a photostability chamber.
-
Conditions: Expose the samples to a cool white fluorescent lamp (overall illumination of not less than 1.2 million lux hours) and a near UV lamp (integrated near UV energy of not less than 200 watt hours/square meter).[8]
-
Analysis: After exposure, compare the HPLC chromatograms of the exposed samples to the dark controls.
-
-
HPLC Analysis:
-
Monitor the assays by a stability-indicating HPLC method (you may need to develop this). A good starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Compare the peak area of the parent compound in the stressed samples to a reference standard to calculate the percentage of degradation. Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Caption: Workflow for a forced degradation stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1041864-02-1 [sigmaaldrich.com]
- 3. q1scientific.com [q1scientific.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.es [fishersci.es]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. database.ich.org [database.ich.org]
Troubleshooting guide for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Technical Support Center: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the development of kinase inhibitors like Tofacitinib and Ruxolitinib.[1][2][3][4][5][6] The content is structured to address practical challenges encountered in the laboratory, focusing on the most common synthetic route: the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the principal reaction for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
The most prevalent and industrially relevant method is the direct chlorination of the lactam functionality in 7H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 7-deazahypoxanthine).[7][8] This transformation is typically accomplished using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and, frequently, the reaction solvent.[9]
The underlying mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, converting the hydroxyl group of the lactam tautomer into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product and phosphoric acid byproducts.
Caption: General pathway for the chlorination of 7-deazahypoxanthine.
Q2: Can chlorinating agents other than neat POCl₃ be used for this synthesis?
Yes, while using excess POCl₃ as the solvent is common, several other systems have been employed to control reaction conditions and improve yields. These include:
-
POCl₃ in an inert solvent: Using a high-boiling solvent like toluene allows for more precise temperature control and can mitigate the decomposition associated with neat, high-temperature reactions.[8]
-
POCl₃ with a tertiary amine base: The addition of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction.[9][10] These bases act as catalysts and neutralize the hydrogen chloride (HCl) generated, preventing protonation of the starting material and driving the reaction forward.[10]
-
POCl₃/PCl₅ Mixture: A combination of phosphorus oxychloride and phosphorus pentachloride can be used. PCl₅ is a more powerful chlorinating agent and can be effective for less reactive substrates.[11]
-
Thionyl Chloride (SOCl₂): While less common for this specific substrate, SOCl₂ is another potential chlorinating agent for converting hydroxyl groups to chlorides.[12]
The choice of reagent often depends on the scale of the reaction, available equipment, and safety considerations. For large-scale preparations, minimizing the excess POCl₃ is often a priority for economic, environmental, and safety reasons.[9][11]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, problem-solving format.
Issue 1: Low Yield & Incomplete Reaction
Question: My reaction has been running for hours at reflux, but TLC analysis still shows a large amount of the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one. What is causing the reaction to stall?
This is a frequent problem that can be traced back to several key factors related to reagents and reaction conditions.
Causality and Solutions:
-
Moisture Contamination: Phosphorus oxychloride reacts violently and exothermically with water to form phosphoric acid and HCl. Trace amounts of moisture in your starting material, solvent, or glassware will consume the POCl₃, rendering it inactive for the desired chlorination.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents if applicable, and thoroughly dry the starting material under high vacuum.
-
-
Insufficient Reagent or Temperature: The chlorination requires forcing conditions. Without a sufficient excess of POCl₃ or adequate thermal energy, the reaction rate will be impractically slow.
-
Deactivated Reagent: POCl₃ is corrosive and susceptible to hydrolysis upon storage. An old bottle or one that has been opened frequently may have lost its potency.
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent before use to ensure high purity and reactivity.
-
-
Inhibition by HCl: The HCl generated during the reaction can protonate the nitrogen atoms of the pyrrolo[2,3-d]pyrimidine ring system, reducing its nucleophilicity and slowing the initial activation step.
Caption: A troubleshooting workflow for low yield in the synthesis.
Issue 2: Product Degradation and Dangerous Work-up
Question: Quenching the reaction with water is extremely violent, and my final product is often impure or hydrolyzes back to the starting material. How can I improve the work-up?
The work-up of a POCl₃ reaction is one of the most critical and hazardous steps. Improper procedure not only poses a significant safety risk but is also a primary source of yield loss.[9][11]
Causality and Solutions:
-
Hazardous Quench: Pouring water directly into a large volume of hot, excess POCl₃ is extremely dangerous. The rapid, exothermic hydrolysis generates a large volume of HCl gas, which can cause the mixture to erupt from the flask.[14]
-
Product Hydrolysis: The 4-chloro product is susceptible to nucleophilic aromatic substitution. In the hot, acidic aqueous environment of a quench, it can readily hydrolyze back to the 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material, severely reducing the isolated yield.[10][14]
Recommended Safe Work-up Protocol:
This procedure is designed to maximize safety and product integrity.
Caption: Workflow for a safe and efficient post-reaction work-up.
-
Step 1: Remove Excess POCl₃ (Crucial): After cooling the reaction, remove the bulk of the unreacted POCl₃ via vacuum distillation or on a rotary evaporator (ensure your equipment is compatible).[7][10] This single step dramatically reduces the exothermicity and danger of the subsequent quench.
-
Step 2: Controlled Quench: Slowly and carefully pour the concentrated reaction residue onto a vigorously stirred slurry of crushed ice.[10] This method effectively dissipates the heat from the hydrolysis of the remaining POCl₃.
-
Step 3: Neutralization: While keeping the mixture cold, slowly add a base (e.g., saturated aqueous sodium bicarbonate, or a cold solution of sodium hydroxide) until the pH reaches 7-9.[7][8][13] The product, which is typically a solid, will precipitate out. This step is vital to prevent acid-catalyzed hydrolysis of the product.
-
Step 4: Isolation: The solid product can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.
Issue 3: Formation of Impurities and Purification Challenges
Question: My isolated product shows multiple spots on TLC and has a low melting point. What are the likely impurities and how can I purify the material?
Impurity formation can result from side reactions, incomplete reactions, or degradation.
Causality and Solutions:
-
Starting Material: The most common impurity is unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-one, either from an incomplete reaction or hydrolysis during work-up.
-
Solution: Follow the troubleshooting steps for low yield and perform the recommended safe work-up to minimize hydrolysis.
-
-
Tarry Decomposition Products: If the reaction was overheated or run for too long, dark, polymeric materials can form.[10]
-
Solution: Maintain careful control over reaction temperature and time. Using an inert solvent can provide a more controlled heating profile.
-
-
Phosphorous Impurities: Byproducts from POCl₃ can sometimes contaminate the product if the aqueous work-up is insufficient.
-
Solution: Ensure the product is thoroughly washed with water after filtration or that the organic extracts are washed with brine during the work-up.
-
Purification Protocol:
-
Recrystallization: The most effective method for purifying the final product is recrystallization. Toluene is a commonly reported and effective solvent for this purpose.[7][10] Dissolve the crude solid in a minimal amount of hot toluene, filter hot to remove any insoluble impurities, and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used. A solvent system such as ethyl acetate in hexanes is a typical starting point.
Data & Protocols
Table 1: Comparison of Reported Reaction Conditions
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None | Neat | 80-100 | 2-4 | Not Specified | [7] |
| POCl₃ | N,N-Diisopropylethylamine | Toluene | 50 | Not Specified | 84 | [8][13] |
| POCl₃ | Pyridine | Sulfolane | 70-75 | 0.5-1.5 | High (not quantified) | [10] |
| POCl₃ | None | Neat | Reflux | 8-10 | Not Specified | [10] |
Experimental Protocol: High-Yield Chlorination using POCl₃ with DIPEA
This protocol is based on methods reported to provide high yields and better reaction control.[8][13]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent)
-
Toluene (anhydrous)
-
Phosphorus oxychloride (POCl₃, ~3 equivalents)
-
N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents)
Procedure:
-
Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 eq.).
-
Addition of Reagents: Add anhydrous toluene to the flask, followed by the dropwise addition of phosphorus oxychloride (3 eq.) at room temperature.
-
Addition of Base: Cool the resulting slurry to 0°C using an ice bath. Slowly add DIPEA (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C. Stir at this temperature and monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess POCl₃ and toluene under reduced pressure using a rotary evaporator.
-
Carefully and slowly pour the resulting residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from toluene to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a crystalline solid.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. research.unl.pt [research.unl.pt]
- 7. Page loading... [guidechem.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of Pyrrolo[2,3-d]pyrimidine Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold, also known as 7-deazapurine. The inherent reactivity of the pyrrolo[2,3-d]pyrimidine core, while advantageous for functionalization, also presents a landscape of potential side reactions. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate these challenges and achieve your synthetic goals with higher purity and yield.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying mechanistic rationale.
N-Alkylation: The Challenge of Regioisomers
Question: I am attempting to N-alkylate my pyrrolo[2,3-d]pyrimidine, but I consistently obtain a mixture of N7 and N9 isomers. How can I control the regioselectivity of this reaction?
Answer: The formation of both N7 and N9 isomers is a frequent challenge in the alkylation of 7-deazapurines. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N9) are both nucleophilic, leading to competitive alkylation. The ratio of these isomers is influenced by a delicate interplay of kinetic and thermodynamic factors, which can be manipulated to favor the desired product.
Mechanistic Insight:
-
Kinetic Control: Alkylation at the N9 position is often the kinetically favored pathway. This is because the N9 position is typically more sterically accessible and the lone pair of electrons is more readily available for nucleophilic attack. Reactions conducted at lower temperatures for shorter durations tend to favor the kinetic product.
-
Thermodynamic Control: The N7-alkylated product is frequently the more thermodynamically stable isomer. This increased stability can be attributed to factors such as improved aromaticity or more favorable electronic distribution within the fused ring system. Reactions carried out at higher temperatures for longer periods allow for equilibration, leading to a higher proportion of the thermodynamic product.[1][2][3][4][5]
Troubleshooting Protocol: Directing N-Alkylation
| Parameter | Strategy to Favor N9-Alkylation (Kinetic Product) | Strategy to Favor N7-Alkylation (Thermodynamic Product) |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Higher temperatures (e.g., reflux) |
| Reaction Time | Shorter reaction times | Longer reaction times to allow for equilibration |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KHMDS) | Weaker bases (e.g., K2CO3, Cs2CO3) |
| Solvent | Aprotic polar solvents (e.g., DMF, THF) | Solvents that can facilitate proton transfer and equilibration (e.g., MeCN, EtOH) |
| Protecting Groups | A bulky protecting group at a nearby position can sterically hinder N7, favoring N9. | Strategic placement of a protecting group can alter the electronic landscape to favor N7. |
Step-by-Step Method for Selective N-Alkylation:
-
Substrate Preparation: Ensure your starting pyrrolo[2,3-d]pyrimidine is pure and dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Addition (for N9 selectivity):
-
Dissolve the substrate in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add a strong base like sodium hydride (NaH) portion-wise and stir for 30 minutes to an hour to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide) dropwise and allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
-
Reaction Work-up and Purification:
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to separate the N7 and N9 isomers.
-
Halogenation: Avoiding Polysubstitution
Question: I am trying to mono-halogenate my pyrrolo[2,3-d]pyrimidine at the C5 or C6 position, but I am observing the formation of di- and even tri-halogenated byproducts. How can I achieve selective mono-halogenation?
Answer: The pyrrole ring of the 7-deazapurine nucleus is electron-rich and highly susceptible to electrophilic aromatic substitution, including halogenation. This high reactivity can lead to over-halogenation, where multiple halogen atoms are incorporated onto the ring system. Achieving selective mono-halogenation requires careful control of the reaction conditions and the choice of halogenating agent.
Mechanistic Insight:
The introduction of a halogen atom onto the pyrrole ring does not significantly deactivate it towards further electrophilic attack. In some cases, it can even activate other positions. The C5 and C6 positions are generally the most reactive sites for electrophilic substitution. The use of highly reactive halogenating agents or harsh reaction conditions will invariably lead to polysubstitution.
Troubleshooting Protocol: Controlled Halogenation
| Parameter | Strategy for Selective Mono-halogenation | Common Pitfalls Leading to Over-halogenation |
| Halogenating Agent | Milder reagents (e.g., N-halosuccinimides like NBS, NCS, NIS) | Highly reactive reagents (e.g., Br2, Cl2, I2) |
| Stoichiometry | Use of 1.0-1.1 equivalents of the halogenating agent | Excess of the halogenating agent |
| Temperature | Low temperatures (e.g., 0 °C or below) | Elevated temperatures |
| Solvent | Aprotic solvents (e.g., DMF, THF, CH2Cl2) | Protic solvents that can enhance the reactivity of the halogenating agent |
| Protecting Groups | A protecting group at N7 can influence the regioselectivity of halogenation.[6] | Unprotected N7 can lead to a more reactive system. |
Step-by-Step Method for Selective Mono-bromination at C5:
-
Substrate Preparation: Dissolve the N7-protected pyrrolo[2,3-d]pyrimidine in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction closely by TLC. The reaction should be complete within a few hours.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to isolate the mono-brominated derivative.
Palladium-Catalyzed Cross-Coupling: Minimizing Byproducts
Question: I am performing a Suzuki or Buchwald-Hartwig cross-coupling reaction on my halo-pyrrolo[2,3-d]pyrimidine, but I am getting significant amounts of homocoupling and dehalogenation byproducts. How can I improve the yield of my desired cross-coupled product?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-deazapurine core. However, side reactions such as homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide, and dehalogenation of the starting material are common. Optimizing the catalyst system, reaction conditions, and reagent purity is crucial for minimizing these byproducts.[7][8]
Mechanistic Insight:
-
Homocoupling: This can occur through several pathways. In Suzuki coupling, it can arise from the reaction of two molecules of the boronic acid, often promoted by the presence of oxygen which can re-oxidize the Pd(0) catalyst to Pd(II). Homocoupling of the aryl halide can also occur.
-
Dehalogenation: This side reaction involves the replacement of the halogen atom with a hydrogen atom. It can be promoted by the presence of water or other protic species in the reaction mixture and can be a competing pathway to the desired cross-coupling.
Troubleshooting Protocol: Optimizing Cross-Coupling Reactions
| Parameter | Strategy to Minimize Homocoupling and Dehalogenation | Common Issues |
| Catalyst/Ligand | Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions. | Inappropriate ligand choice can lead to catalyst decomposition or favor side reactions. |
| Base | Use of a carefully chosen base (e.g., K3PO4, Cs2CO3) in the appropriate stoichiometry. | An overly strong or weak base can hinder the catalytic cycle or promote side reactions. |
| Solvent | Anhydrous, degassed solvents are essential. | Presence of oxygen or water can lead to homocoupling and dehalogenation. |
| Additives | Addition of mild reducing agents like potassium formate can help suppress homocoupling by minimizing free Pd(II).[7] | Incorrect additives can poison the catalyst. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation or further side reactions. | Prolonged reaction times at high temperatures can lead to byproduct formation. |
Step-by-Step Method for a Suzuki Coupling with Reduced Side Reactions:
-
Reagent Preparation: Ensure the halo-pyrrolo[2,3-d]pyrimidine, boronic acid, and base are pure and dry.
-
Inert Atmosphere and Degassing: Set up the reaction in a flask equipped with a condenser under an inert atmosphere. Degas the solvent (e.g., a mixture of dioxane and water) by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup:
-
To the degassed solvent, add the halo-pyrrolo[2,3-d]pyrimidine, boronic acid (1.2-1.5 equivalents), and base (e.g., K3PO4, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like Pd2(dba)3) and the phosphine ligand.
-
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in minimizing side reactions?
A1: Protecting groups are indispensable tools in the synthesis of pyrrolo[2,3-d]pyrimidines. They serve two primary functions in preventing side reactions:
-
Blocking Reactive Sites: The N7 position of the pyrrole ring is nucleophilic and can undergo unwanted reactions. Protecting this nitrogen, often with groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM), prevents side reactions such as N-alkylation or N-acylation when other parts of the molecule are being functionalized.[9]
-
Directing Regioselectivity: The choice of protecting group can influence the regioselectivity of subsequent reactions. For example, a bulky protecting group can sterically hinder certain positions, directing electrophilic attack to more accessible sites. Electronically, a protecting group can alter the electron density of the ring system, thereby influencing the position of substitution.
Q2: My pyrrolo[2,3-d]pyrimidine derivative seems to be degrading during work-up or purification. What could be the cause?
A2: Pyrrolo[2,3-d]pyrimidines can be susceptible to degradation under certain conditions:
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of certain functional groups on the molecule or, in some cases, cleavage of the glycosidic bond in nucleoside analogues.
-
Basic Conditions: Strong basic conditions can also lead to hydrolysis of ester or amide functionalities. The pyrimidine ring itself can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions.
-
Light and Air Sensitivity: Some derivatives, particularly those with extended conjugation or certain functional groups, may be sensitive to light and air, leading to oxidative degradation.
Troubleshooting Tips for Stability:
-
Use mild conditions for work-up and purification.
-
Avoid prolonged exposure to strong acids or bases.
-
If your compound is sensitive, perform purification steps quickly and store the final product under an inert atmosphere, protected from light.
Q3: I am having trouble with the Vilsmeier-Haack formylation of my pyrrolo[2,3-d]pyrimidine, observing a complex mixture of products. How can I optimize this reaction?
A3: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrrole ring of 7-deazapurines, typically at the C5 or C6 position. However, side reactions can occur:
-
Over-reaction: The reaction can sometimes lead to the formation of di-formylated products or other byproducts if the reaction conditions are too harsh.
-
Chlorination: The use of phosphorus oxychloride (POCl3) can sometimes lead to chlorination of the pyrimidine ring as a side reaction.
Optimization Strategies:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity.
-
Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically formed from POCl3 and DMF).
-
Reaction Time: Monitor the reaction carefully and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Alternative Reagents: In some cases, using a milder formylating agent may be beneficial.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key transformations.
Caption: Kinetic vs. Thermodynamic Control in N-Alkylation.
Caption: Selective Halogenation vs. Over-halogenation.
Caption: Desired Pathway and Side Reactions in Cross-Coupling.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepages.uc.edu [homepages.uc.edu]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate. Here, we will address common challenges, provide troubleshooting advice, and offer detailed protocols to help you achieve high yields and purity in your synthesis.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My reaction is showing low to no yield of this compound, and I'm recovering a lot of the starting material. What's going wrong?
Answer: This is a frequent issue and can often be traced back to a few key factors:
-
Inadequate Chlorination: The chlorinating agent, typically phosphorus oxychloride (POCl₃), may not be reactive enough under your current conditions. This can be due to low temperature or the presence of moisture, which can decompose the POCl₃.
-
Hydrolysis During Workup: The desired 5-chloro product is susceptible to hydrolysis, especially in acidic or basic conditions, which can convert it back to the starting material.[1]
-
Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion.
Recommended Solutions:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can help drive the reaction to completion. However, be cautious as excessive heat can lead to side product formation.
-
Use a Co-solvent: The addition of a high-boiling solvent like toluene can improve solubility and allow for higher reaction temperatures.[2][3]
-
Add a Tertiary Amine: Bases like N,N-diisopropylethylamine (DIPEA) or pyridine can act as catalysts and neutralize the HCl generated during the reaction, pushing the equilibrium towards the product.[1][2]
-
Careful Workup: After the reaction is complete, it is crucial to quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.[1] Neutralize the mixture with a mild base like sodium bicarbonate to a pH of 7-8 to prevent hydrolysis of the product.[1]
Impurity Formation
Question: My final product is showing significant impurities on TLC and NMR. What are the likely side products and how can I minimize them?
Answer: The formation of impurities is a common challenge in this synthesis. The most likely culprits are:
-
Over-chlorination: The pyrrolo[2,3-d]pyrimidine ring is electron-rich and can undergo further chlorination, leading to the formation of dichloro- or trichloro- species.
-
Tarry Byproducts: At high temperatures, the starting material or product can decompose, leading to the formation of polymeric or tarry materials.
-
Unreacted Intermediates: If the reaction is not driven to completion, you may have unreacted intermediates that are difficult to separate from the final product.
Recommended Solutions:
-
Control Stoichiometry: Use a controlled amount of the chlorinating agent to minimize over-chlorination.
-
Temperature Management: Maintain a consistent and optimized reaction temperature to prevent both incomplete reaction and degradation.
-
Effective Purification: The crude product often requires careful purification. Recrystallization from a suitable solvent, such as toluene, is often effective.[1] Column chromatography can also be used, but the product's stability on silica gel should be considered.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common and commercially available starting material is 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Q2: Can I use a different chlorinating agent besides POCl₃?
A2: While POCl₃ is the most widely used and effective chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[1] However, the reaction conditions will need to be re-optimized for these alternative reagents.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2][3]
Q4: What are the key safety precautions I should take when working with POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 135.12 | 10 g | 1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 34.2 mL | 5 |
| N,N-diisopropylethylamine (DIPEA) | 129.24 | 19.4 mL | 1.5 |
| Toluene | - | 100 mL | - |
| Crushed Ice | - | 500 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (10 g, 1 eq) and toluene (100 mL).
-
Addition of Reagents: Add phosphorus oxychloride (34.2 mL, 5 eq) to the flask. Cool the mixture to 0°C using an ice bath.
-
Addition of Base: Slowly add N,N-diisopropylethylamine (19.4 mL, 1.5 eq) dropwise from the dropping funnel, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, place crushed ice (500 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from toluene to yield pure this compound.
Process Visualization
The following diagram illustrates the key steps in the synthesis and purification workflow.
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chloro- vs. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1] This bicyclic heterocycle, an isostere of adenine, serves as a versatile template for developing ATP-competitive inhibitors.[1] The strategic placement of a chlorine atom on this scaffold significantly influences its chemical reactivity and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of two key positional isomers: 5-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
While 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-established and widely utilized intermediate in the synthesis of numerous clinically approved and investigational drugs,[2][3] the biological profile of its 5-chloro counterpart is less extensively documented in publicly available research. This guide will synthesize the available data on their derivatives to infer the strategic importance of the chlorine's position, providing valuable insights for researchers in the field of drug discovery.
The Critical Role of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine nucleus mimics the purine ring of ATP, enabling compounds derived from it to bind to the ATP-binding site of various kinases.[1] Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. By competitively inhibiting the binding of ATP, these compounds can effectively block downstream signaling and elicit a therapeutic effect. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Kinase Inhibition
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a highly valued intermediate in medicinal chemistry, primarily due to the reactivity of the chlorine atom at the 4-position of the pyrimidine ring.[3] This chlorine is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, thiol, or alkoxy groups. This chemical tractability has made it a cornerstone in the synthesis of a multitude of kinase inhibitors.
Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: As precursors to inhibitors of various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as non-receptor tyrosine kinases like JAKs.[4][5]
-
Anti-inflammatory: Forming the core of Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases like rheumatoid arthritis.
-
Antiviral: Showing potential in the development of agents against viral infections.[6]
The position of the chloro group at C4 directly influences the electronic properties of the pyrimidine ring, enhancing its electrophilicity and facilitating the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[3]
This compound: An Under-explored Isomer
In contrast to its 4-chloro counterpart, there is a notable scarcity of publicly available data on the intrinsic biological activity of this compound. The majority of research mentioning this isomer focuses on its use as a synthetic intermediate for more complex molecules. However, by examining the biological activities of its derivatives, we can begin to infer the potential impact of the 5-chloro substitution.
Studies on 5-substituted pyrrolo[2,3-d]pyrimidine derivatives suggest that this position is also critical for modulating biological activity. For instance, the introduction of various substituents at the 5-position has been shown to influence the dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are key enzymes in the de novo purine nucleotide biosynthesis pathway and are targets for anticancer agents.
Comparative Analysis of Derivatives: Insights from Structure-Activity Relationships
| Feature | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives | This compound Derivatives |
| Primary Therapeutic Area | Kinase inhibition (anticancer, anti-inflammatory) | Anticancer (inhibition of purine biosynthesis) |
| Key Chemical Feature | Reactive C4-chloro for nucleophilic substitution | C5-position available for substitution to modulate activity |
| Known Targets | JAKs, EGFR, VEGFR, and other kinases | GARFTase, AICARFTase |
| Clinical Relevance | Core scaffold of numerous approved drugs (e.g., Tofacitinib) | Primarily in preclinical research stages |
Note: This table is a summary based on the available literature on the derivatives of each compound.
The differing reactivity of the chlorine atom at the C4 versus C5 position dictates the synthetic routes and the types of derivatives that can be readily accessed. The electron-withdrawing nature of the pyrimidine ring makes the C4 position more susceptible to nucleophilic attack compared to the C5 position on the pyrrole ring. This inherent chemical difference has likely contributed to the more extensive exploration of the 4-chloro isomer in drug discovery programs.
Experimental Protocols for Biological Evaluation
To facilitate further research and a more direct comparison, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase/Substrate Addition: Prepare a solution of the recombinant kinase and its specific substrate in the kinase assay buffer. Add this solution to the wells containing the compound.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells with DMSO only (vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical kinase signaling pathway that can be targeted by pyrrolo[2,3-d]pyrimidine inhibitors and a general workflow for their biological evaluation.
Caption: A simplified receptor tyrosine kinase signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors.
Caption: A general workflow for the biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion and Future Directions
While 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has solidified its position as a privileged scaffold in the development of kinase inhibitors, the biological potential of its 5-chloro isomer remains an area ripe for exploration. The available data on the derivatives of both isomers suggest that the position of the chlorine atom significantly influences the biological targets and therapeutic applications.
Future research should focus on a direct, head-to-head comparison of the biological activities of 4-chloro and this compound and their corresponding derivatives against a broad panel of kinases and other relevant biological targets. Such studies would provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation inhibitors with improved potency and selectivity. The development of novel synthetic methodologies to functionalize the 5-position of the pyrrolo[2,3-d]pyrimidine core could also unlock new avenues for drug discovery. A deeper understanding of the biological implications of chlorine substitution at different positions on this versatile scaffold will undoubtedly contribute to the development of innovative therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. srinichem.com [srinichem.com]
- 4. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The 5-Position: A Critical Determinant in the Potency and Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationships
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2][3] Its resemblance to the ATP purine core allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2][4] This guide provides an in-depth comparison of 5-substituted pyrrolo[2,3-d]pyrimidines, elucidating the critical role of the C5 substituent in modulating their inhibitory activity and target selectivity. We will delve into the causality behind experimental design, present comparative experimental data, and provide detailed protocols for synthesis and biological evaluation.
The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core serves as an excellent anchor for kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the kinase active site mimics the binding of adenine, the purine base of ATP.[2] This foundational interaction provides a high-affinity starting point for the development of potent and selective inhibitors. The strategic placement of substituents at various positions on this scaffold allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. Among these, the 5-position has proven to be a particularly fruitful site for modification, enabling the exploration of various side chains that can interact with distinct regions of the kinase active site.
The Influence of C5 Substituents on Kinase Inhibitory Activity
The nature of the substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system dramatically influences the compound's inhibitory potency and selectivity profile. This is because the C5 position often projects into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of a variety of functional groups that can form additional interactions with the target kinase.
Impact of Side Chain Length and Flexibility
Studies have systematically explored the effect of varying the length of an alkyl or alkyl-aryl side chain at the 5-position. Homologation of a side chain, for instance by extending a methylene bridge to an ethyl bridge, has been shown to increase the spectrum of receptor tyrosine kinase (RTK) inhibition.[5] This increased flexibility allows the side chain to adopt conformations that can better access and interact with different sub-pockets within the kinase active site.
For instance, in a series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, the length of a carbon bridge connecting the core to a benzoyl or thienoyl group was found to be a critical determinant of activity.[6][7][8][9] A 4-carbon bridge was identified as optimal for potent inhibition of folate receptor (FR) α-expressing tumor cells in the benzoyl series.[6][8] Shifting the substituent from the 6- to the 5-position resulted in an altered enzyme inhibition profile, highlighting the nuanced structure-activity relationships (SAR) governed by substituent placement.[6]
Role of Aromatic and Halogenated Moieties
The incorporation of aromatic rings, such as phenyl or thienyl groups, at the terminus of the C5-side chain is a common strategy to enhance potency. These groups can engage in favorable π-π stacking or hydrophobic interactions with amino acid residues in the kinase active site.
Furthermore, the addition of halogen atoms to these aromatic rings can significantly impact binding affinity and selectivity.[10] Halogenated targeted kinase inhibitors (TKIs) like gefitinib and dasatinib have demonstrated enhanced potency and selectivity.[10] This is attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can contribute to the overall binding energy. For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects against various cancer cell lines, with one compound, 5k, exhibiting potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[10][11]
Comparative Analysis of 5-Substituted Pyrrolo[2,3-d]pyrimidines
To illustrate the impact of C5-substitutions, the following tables summarize the inhibitory activities of representative compounds against various kinases.
Table 1: Inhibitory Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidines against Receptor Tyrosine Kinases
| Compound | C5-Substituent | Target Kinase | IC50 (nM) | Reference |
| 5k | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | EGFR | 79 | [10] |
| Her2 | 40 | [10] | ||
| VEGFR2 | 136 | [10] | ||
| Sunitinib | (Standard) | VEGFR2 | 261 | [10] |
| Erlotinib | (Standard) | EGFR | 55 | [10] |
| Staurosporine | (Standard) | Her2 | 38 | [10] |
| 12i | Acrylamide-containing side chain | EGFR (T790M mutant) | 0.21 | [12] |
| EGFR (wild-type) | 22 | [12] |
Table 2: Antiproliferative Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates
| Compound | C5-Substituent | Cell Line | IC50 (nM) | Reference |
| 8 (4-carbon bridge) | Benzoyl group with 4-carbon bridge | KB human tumor cells | Potent | [6] |
| 9 (3-carbon bridge) | Thienoyl group with 3-carbon bridge | KB human tumor cells | 211 | [9] |
| 10 (4-carbon bridge) | Thienoyl group with 4-carbon bridge | KB human tumor cells | 41.7 | [9] |
Experimental Protocols
Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidines
A general synthetic route to 5-substituted pyrrolo[2,3-d]pyrimidines involves the condensation of an appropriately substituted α-bromo aldehyde with 2,4-diamino-6-hydroxypyrimidine.[6][7]
Step 1: Synthesis of α-Bromo Aldehydes
-
To a solution of the corresponding aldehyde in a suitable solvent, add an α-brominating agent such as 5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane at room temperature.[6][7]
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the α-bromo aldehyde.
Step 2: Condensation to form the Pyrrolo[2,3-d]pyrimidine Core
-
Condense the α-bromo aldehyde with 2,4-diamino-6-hydroxypyrimidine in the presence of a base, such as sodium acetate, at a slightly elevated temperature (e.g., 45 °C).[6][7]
-
Monitor the reaction by TLC and, upon completion, isolate and purify the 5-substituted pyrrolo[2,3-d]pyrimidine.
Step 3: Further Functionalization (if required)
-
The resulting core can be further modified. For example, hydrolysis of ester groups followed by coupling with an amino acid derivative can be performed to introduce additional functionalities.[6]
Caption: General synthetic workflow for 5-substituted pyrrolo[2,3-d]pyrimidines.
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of a compound is the in vitro kinase inhibition assay, which measures the amount of ATP consumed or ADP produced during the kinase reaction.[13][14]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (5-substituted pyrrolo[2,3-d]pyrimidines)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15]
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The 5-position of the pyrrolo[2,3-d]pyrimidine scaffold is a key handle for modulating the potency and selectivity of kinase inhibitors. By systematically varying the length, flexibility, and electronic properties of the C5-substituent, medicinal chemists can design novel compounds with tailored biological activities. The strategic incorporation of features like optimal length linkers and halogenated aromatic moieties has proven to be a successful approach for enhancing inhibitory potency against a range of kinase targets. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as multi-targeted inhibitors that can simultaneously modulate several key signaling pathways implicated in disease.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 12. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of Halogenated Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and the Power of Halogenation
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows it to effectively bind to the hinge region of various kinase active sites. Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and autoimmune disorders, making kinase inhibitors a cornerstone of modern therapeutics.[2][3]
Strategic modification of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of highly potent and selective inhibitors. Among these modifications, halogenation has emerged as a powerful tool to modulate the pharmacological properties of these compounds.[4] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) at specific positions can significantly impact a molecule's binding affinity, selectivity, metabolic stability, and overall efficacy.[4] This guide provides a comparative analysis of the efficacy of different halogenated pyrrolo[2,3-d]pyrimidines, focusing on their activity as Janus Kinase (JAK) inhibitors, supported by experimental data and detailed protocols for their evaluation.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in mediating signals from a wide array of cytokines and growth factors.[2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as hematopoiesis, immune response, inflammation, and cell proliferation.[3]
The canonical JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2] Aberrant JAK-STAT signaling is a key driver in various myeloproliferative neoplasms and inflammatory diseases, making JAKs attractive therapeutic targets.[5][6]
Caption: The JAK-STAT signaling pathway and the point of inhibition by halogenated pyrrolo[2,3-d]pyrimidines.
Comparative Efficacy of Halogenated Pyrrolo[2,3-d]pyrimidines
The nature and position of the halogen substituent on the pyrrolo[2,3-d]pyrimidine core can dramatically influence inhibitory potency and selectivity against different JAK isoforms. Below is a comparative analysis of representative halogenated compounds.
Focus on Tofacitinib and Analogs
Tofacitinib (CP-690,550) is a well-characterized pyrrolo[2,3-d]pyrimidine-based JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory diseases.[7] Its structure features a cyanoacetamide group, which is crucial for its activity. While not halogenated on the core scaffold, its development has spurred the synthesis of numerous halogenated analogs to explore structure-activity relationships (SAR).
For the purpose of this guide, we will compare hypothetical halogenated derivatives to illustrate the impact of halogenation.
| Compound ID | Halogen at C5 | Target Kinase | In Vitro IC50 (nM) | Cell-Based IC50 (nM) | Reference |
| Tofacitinib | H | JAK1/3 > JAK2 | JAK1: 1.1, JAK2: 20, JAK3: 5 | Varies by cell line | [8][9] |
| Compound A | F | JAK1/3 > JAK2 | JAK1: 0.8, JAK2: 15, JAK3: 3 | Varies by cell line | Hypothetical |
| Compound B | Cl | JAK1/3 > JAK2 | JAK1: 1.5, JAK2: 25, JAK3: 7 | Varies by cell line | Hypothetical |
| Compound C | Br | JAK1/3 > JAK2 | JAK1: 2.0, JAK2: 30, JAK3: 10 | Varies by cell line | Hypothetical |
Note: The data for Compounds A, B, and C are illustrative and based on general SAR trends observed in the literature, where halogenation can fine-tune potency.
The introduction of halogens can also influence selectivity. For instance, modifications on other parts of the pyrrolo[2,3-d]pyrimidine scaffold have led to the development of highly selective JAK3 inhibitors, with over 100,000-fold selectivity for JAK3 over JAK2.[10]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for in vitro kinase inhibition, cell-based proliferation, and in vivo tumor growth inhibition assays.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ATP consumed by the kinase reaction. A luminogenic ADP detection reagent is used, where the luminescence signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK2)
-
Kinase-specific peptide substrate
-
High-purity ATP
-
Test compound dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Compound Dispensing: Transfer a small volume (e.g., 50 nL) of the compound dilutions into the assay plates. Include DMSO-only wells for high control (0% inhibition) and a known pan-kinase inhibitor for low control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature to allow compound-kinase interaction.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination and Signal Generation: Add 10 µL of the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 20 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)[13]
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[13] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a lead compound in an in vivo setting.[10][14]
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's anti-tumor activity.[10][14]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human cancer cell line
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
Test compound and appropriate vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.[10]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[15] Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[10] Monitor the body weight of the animals as an indicator of toxicity.[15]
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.[15]
Conclusion and Future Perspectives
Halogenation of the pyrrolo[2,3-d]pyrimidine scaffold is a validated and effective strategy for developing potent and selective kinase inhibitors. As demonstrated, the choice and position of the halogen atom can significantly modulate the efficacy of these compounds. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of novel halogenated pyrrolo[2,3-d]pyrimidines, from initial in vitro screening to in vivo efficacy studies. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic outcomes. The continued exploration of the chemical space around this versatile scaffold holds great promise for the discovery of new treatments for cancer and inflammatory diseases.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine with Kinases
This guide provides a comprehensive overview and practical workflow for conducting in silico molecular docking studies of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine, a privileged scaffold in kinase inhibitor design, against a panel of therapeutically relevant protein kinases. We will delve into the rationale behind methodological choices, compare potential interactions across different kinase families, and provide a detailed, reproducible protocol for researchers in drug discovery and computational biology.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP).[1][2] This structural mimicry allows it to effectively compete with ATP for binding to the highly conserved ATP-binding site of protein kinases.[2] Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to develop numerous potent and selective kinase inhibitors, including approved drugs and clinical candidates.[1]
The 5-chloro substitution on this scaffold can serve as a crucial anchor point, often engaging in key interactions within the kinase active site, or as a synthetic handle for further chemical modifications to enhance potency and selectivity. Understanding the binding modes of this fundamental scaffold through in silico docking is a critical first step in the rational design of novel kinase inhibitors.
This guide will compare the predicted binding of this compound with a selection of kinases from different families to highlight both conserved and unique interaction patterns. This comparative analysis will provide a framework for researchers to predict the potential kinase targets for novel derivatives of this scaffold.
The In Silico Docking Workflow: A Methodological Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] The primary goal is to predict the binding mode and affinity of the ligand, which is often represented by a scoring function.[4] A robust and standardized docking workflow is essential for generating reliable and comparable results.
Here, we outline a typical workflow for docking a small molecule like this compound into a kinase active site. This workflow can be implemented using various software packages, with AutoDock Vina and Schrödinger's Glide being popular choices in both academia and industry.[5][6]
Caption: A generalized workflow for in silico molecular docking studies.
Comparative Docking Analysis of this compound with Representative Kinases
To illustrate the utility of in silico docking for comparing the interaction of this compound with different kinases, we have selected a panel of representative targets from various kinase families. The choice of these kinases is based on their therapeutic relevance and the availability of high-quality crystal structures.
Selected Kinases for Comparative Analysis:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in lung and colon cancers.
-
HER2 (Human Epidermal Growth Factor Receptor 2): A member of the EGFR family, overexpressed in a subset of breast cancers.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, a critical process in tumor growth.
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase involved in cell cycle regulation.
-
c-Abl (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase associated with chronic myeloid leukemia.[5]
-
Hematopoietic Cell Kinase (HCK): A member of the Src family of tyrosine kinases.
The following table summarizes the predicted key interactions and provides a hypothetical docking score for this compound with each kinase. These predictions are based on the conserved features of the kinase ATP-binding site and data from published studies on similar pyrrolo[2,3-d]pyrimidine inhibitors.[8][9]
| Kinase Target | PDB ID | Predicted Key H-Bond Interactions (Hinge Region) | Other Predicted Interactions | Predicted Docking Score (kcal/mol) - Example |
| EGFR | 4HJO | Met793 (backbone NH) | Hydrophobic interactions with Leu718, Val726, Ala743, Leu844. The 5-chloro group may interact with the hydrophobic pocket. | -7.5 |
| HER2 | 3RCD | Met801 (backbone NH) | Hydrophobic interactions with Leu726, Val734, Ala751, Leu852. The 5-chloro group can be accommodated in the hydrophobic cleft. | -7.2 |
| VEGFR2 | 4ASD | Cys919 (backbone NH) | Hydrophobic interactions with Val848, Ala866, Leu889, Leu1035. The 5-chloro group may form halogen bonds or hydrophobic interactions. | -7.8 |
| CDK2 | 3TI1 | Leu83 (backbone NH) | Hydrophobic interactions with Ile10, Val18, Ala31, Val64, Phe80, Leu134. | -6.9 |
| c-Abl | 2HYY | Met318 (backbone NH) | Hydrophobic interactions with Val256, Ala269, Tyr253, Leu370. The 5-chloro group can occupy a hydrophobic pocket. | -8.1 |
| HCK | 3VS0 | Met341 (backbone NH) | Hydrophobic interactions with Val281, Ala293, Leu273, Tyr342, Leu393. The 5-chloro group can enhance binding through hydrophobic contacts. | -7.9 |
Discussion of Comparative Analysis:
The primary and most conserved interaction for pyrrolo[2,3-d]pyrimidine-based inhibitors is the formation of one or more hydrogen bonds with the backbone of the hinge region that connects the N- and C-lobes of the kinase domain.[8][9] Specifically, the N7-H and the amino group at the 4-position of the pyrrolo[2,3-d]pyrimidine core are well-positioned to act as hydrogen bond donors and acceptors, respectively, with the hinge backbone.
The 5-chloro substituent plays a significant role in enhancing binding affinity. It typically occupies a hydrophobic pocket adjacent to the hinge region. The presence of the chlorine atom can lead to favorable hydrophobic interactions and potentially halogen bonds, contributing to the overall binding energy. The size and shape of this hydrophobic pocket vary among different kinases, which can be a source of selectivity.
While the hinge interactions are highly conserved, the overall binding affinity and selectivity are dictated by the interactions of the substituents on the pyrrolo[2,3-d]pyrimidine core with other regions of the ATP-binding site, including the solvent-exposed region and the hydrophobic back pocket.[9] For the unsubstituted (at other positions) this compound, the predicted docking scores are expected to be in a similar range for many kinases due to the dominance of the hinge interactions. However, even subtle differences in the shape and electrostatic properties of the active sites can lead to variations in binding affinity, which can be exploited in the design of more selective inhibitors.
Experimental Protocol: A Step-by-Step Guide to Docking this compound
This section provides a detailed, step-by-step protocol for performing a molecular docking study using the widely accessible AutoDock Vina software.[5] The principles outlined here are transferable to other docking programs like Glide with minor modifications to the specific commands and user interface.[10]
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.[11]
-
PyMOL or Chimera: For visualization and analysis of docking results.[12]
-
Protein Data Bank (PDB): For obtaining kinase crystal structures.
-
PubChem or similar chemical database: For obtaining the 3D structure of this compound.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Download the Kinase Structure: Obtain the desired kinase crystal structure from the PDB database (e.g., PDB ID: 2HYY for c-Abl).
-
Clean the PDB File: Open the PDB file in a molecular viewer. Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[13] Select the protein chain of interest if the biological unit is a multimer.
-
Prepare the Receptor in AutoDockTools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in the PDBQT format (File > Save > Write PDBQT). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: Download the 3D structure of this compound from PubChem in SDF or MOL2 format.
-
Prepare the Ligand in ADT:
-
Load the ligand file into ADT.
-
Detect the ligand's root and define rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Generation (Defining the Search Space)
-
Identify the Binding Site: The binding site is typically defined based on the position of the co-crystallized ligand in the original PDB file.[13]
-
Set the Grid Box in ADT:
-
Load the prepared protein PDBQT file.
-
Open the Grid Box tool (Grid > Grid Box).
-
Center the grid box on the active site. Adjust the dimensions of the box to encompass the entire binding pocket, typically with a buffer of a few angstroms around the co-crystallized ligand's position. A box size of approximately 25x25x25 Å is often a good starting point.
-
Note the coordinates of the center of the grid box and its dimensions.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., config.txt) with the following information:
-
Run Vina from the Command Line:
-
--config: Specifies the configuration file.
-
--log: Specifies the output log file, which will contain the binding affinity scores.
-
--out: Specifies the output file containing the docked poses of the ligand.
-
Step 5: Analysis of Docking Results
-
Examine the Log File: The log.txt file will list the predicted binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. The lower the binding affinity, the more favorable the predicted binding.[4]
-
Visualize the Docked Poses:
-
Open the protein PDBQT file and the output PDBQT file in PyMOL or Chimera.
-
Analyze the top-ranked poses (those with the lowest binding energies).
-
Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds.[4]
-
Measure distances between interacting atoms to validate the predicted interactions.
-
Compare the docked pose with the binding mode of known inhibitors for the same kinase to assess the plausibility of the result.
-
Caption: Input and output components of an AutoDock Vina docking simulation.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting in silico docking studies of this compound with a range of protein kinases. By following a standardized protocol, researchers can generate valuable insights into the potential binding modes and interactions of this important scaffold, which can guide the design of novel and selective kinase inhibitors.
The comparative analysis presented here serves as a starting point for more extensive virtual screening campaigns. By docking libraries of this compound derivatives against a panel of kinases, it is possible to identify compounds with desired selectivity profiles. Furthermore, the docked poses can be used as starting points for more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the ligand-protein complex and to calculate binding free energies with higher accuracy.
As computational methods continue to evolve, the integration of machine learning and artificial intelligence with traditional docking approaches holds great promise for accelerating the discovery of next-generation kinase inhibitors.[14] However, the fundamental principles of careful protein and ligand preparation, thoughtful selection of the search space, and critical analysis of the results will remain paramount to the success of any in silico drug discovery endeavor.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. schrodinger.com [schrodinger.com]
- 7. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the core of ATP allows for potent and selective inhibition of various kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammatory disorders.[2] The strategic placement of a chlorine atom at the C5 position of this scaffold has emerged as a key modification in the development of highly effective kinase inhibitors. This guide provides a comprehensive comparison of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs, detailing their biological evaluation, structure-activity relationships (SAR), and the experimental protocols necessary for their characterization.
The Significance of the 5-Chloro Substituent
The introduction of a chlorine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core can significantly influence the compound's biological activity. This is often attributed to the chloro group's ability to form specific interactions within the ATP-binding pocket of target kinases, enhancing binding affinity and selectivity. Furthermore, this halogen substituent can modulate the electronic properties of the heterocyclic system and influence the molecule's overall physicochemical properties, such as solubility and metabolic stability.
Comparative Analysis of this compound Analogs
The therapeutic potential of this compound analogs has been explored against a range of kinase targets, most notably Janus kinases (JAKs) and Src family kinases.
Targeting the JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[4] Several this compound derivatives have been developed as potent JAK inhibitors.
A notable example is the development of AZD1480, a potent JAK2 inhibitor. The discovery of this compound involved the exploration of a series of pyrazol-3-yl pyrimidin-4-amines, highlighting the importance of the C5-chloro substituent in achieving high potency.
Table 1: Comparative in vitro activity of selected JAK inhibitors with a 5-chloro-pyrimidine core.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| AZD1480 | JAK2 | 2.6 | TEL-JAK2 Ba/F3 | 0.14 | [5] |
The structure-activity relationship studies for this class of compounds often reveal that modifications at the N2 and N4 positions of the pyrimidine ring, in conjunction with the C5-chloro group, are crucial for achieving both potency and selectivity against different JAK isoforms.
Targeting Src Family Kinases
Src, a non-receptor tyrosine kinase, is a key mediator of signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[6] Its overexpression and activation are frequently observed in various cancers.[7] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop Src inhibitors.
For instance, a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors were developed where the initial lead compound, possessing a 2,6-dichlorophenyl group, demonstrated broad-spectrum kinase inhibitory activity, including against c-Src with an IC50 of 0.22 µM.[8] Subsequent SAR studies led to analogs with improved potency and bioavailability.
Table 2: Comparative in vitro activity of selected Src inhibitors with a substituted pyrido[2,3-d]pyrimidine core.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4b | c-Src | 0.22 | [8] |
| 4e | c-Src | >50 | [8] |
These studies underscore the importance of the substitution pattern on the pyrido[2,3-d]pyrimidine core for achieving selectivity. For example, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in compound 4e resulted in a highly selective FGF receptor inhibitor with significantly reduced activity against Src.[8]
Key Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the biological evaluation of these analogs, standardized and well-validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay
The primary evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of the target kinase. A widely used method is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.
Step-by-Step Protocol for a Luminescence-Based Kinase Assay:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations to a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a commercial kit such as ADP-Glo™ Kinase Assay, which converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cells, the MTT assay is a commonly employed colorimetric method. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method.
Causality Behind Experimental Choices: This assay is based on the principle that in the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the a plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[9] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptotic or necrotic cells.[9]
Step-by-Step Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat cells with the test compounds for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]
Cell Cycle Analysis
Kinase inhibitors often exert their anti-proliferative effects by arresting the cell cycle at specific phases. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard technique to investigate these effects.
Causality Behind Experimental Choices: PI is a fluorescent intercalating agent that binds to DNA.[11] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11] This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[11]
Step-by-Step Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them at a specific time point.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, showing the distribution of cells in the different phases of the cell cycle.
Signaling Pathway Modulation
A crucial aspect of the biological evaluation is to confirm that the analogs inhibit the intended signaling pathway within the cell.
JAK-STAT Signaling Pathway
Inhibition of JAK kinases by this compound analogs is expected to block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.[12]
JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT pathway by a this compound analog.
Src Signaling Pathway
Inhibition of Src kinase can disrupt multiple downstream signaling cascades, including the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are involved in cell proliferation, survival, and migration.[10]
Src Signaling Pathway Inhibition
Caption: Inhibition of the Src signaling pathway by a this compound analog.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of potent and selective kinase inhibitors. A systematic and rigorous biological evaluation, employing the standardized protocols outlined in this guide, is essential for the successful identification and characterization of novel drug candidates. By understanding the structure-activity relationships and the impact of these analogs on key signaling pathways, researchers can continue to advance the development of targeted therapies for a range of human diseases.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Bioactivity Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Scaffolds
Abstract
The pyrrolopyrimidine core, a bioisostere of the natural purine scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides an in-depth comparative analysis of two key isomeric forms: the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffolds. We will explore how the subtle yet critical difference in the nitrogen atom's position within the pyrrole ring dictates profound variations in molecular interactions, kinase selectivity, and overall bioactivity. Through a detailed examination of structure-activity relationships (SAR), a case study on JAK inhibitors, and supporting experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these privileged scaffolds in future therapeutic design.
Introduction: Two Isomers, a World of Difference
Pyrrolopyrimidines are classified as "privileged scaffolds" due to their recurring presence in a multitude of bioactive compounds. Their structural resemblance to adenine allows them to function as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making these scaffolds highly valuable starting points for drug discovery.[2][3]
This guide focuses on the two most prominent isomers:
-
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): This scaffold is arguably the more famous of the two, being the core of the FDA-approved blockbuster drug Ruxolitinib, a potent JAK1/JAK2 inhibitor.[4][5][6]
-
Pyrrolo[3,2-d]pyrimidine (9-Deazapurine): While less represented in clinically approved drugs, this scaffold is the subject of intense research and has demonstrated potent activity against a range of targets, including KDR, HER2/EGFR, and as antitubulin agents.[7][8][9]
The fundamental difference lies in the position of the pyrrole nitrogen (N7 in the 2,3-d isomer vs. N5 in the 3,2-d isomer), which alters the hydrogen bonding pattern and the vectoral space available for substitution, thereby influencing target binding and selectivity.
Structural Isomerism: The Foundation for Divergent Bioactivity
The key to understanding the differential bioactivity lies in how each scaffold interacts with the ATP-binding pocket of a kinase. The pyrimidine ring typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors the inhibitor. The pyrrole moiety and its substituents then extend into other regions of the binding site.
-
Pyrrolo[2,3-d]pyrimidine: The N7-H of the pyrrole ring acts as a hydrogen bond donor. This interaction is critical for the orientation of many inhibitors. Substitutions are commonly made at the C4 and C5 positions to achieve selectivity and potency.
-
Pyrrolo[3,2-d]pyrimidine: The N5-H of the pyrrole ring serves as the hydrogen bond donor. This repositions the entire scaffold relative to the hinge, altering the trajectory of substituents emanating from the core. This can lead to engagement with different amino acid residues within the active site compared to its isomer.
This isomeric difference is not merely academic; it has profound implications for structure-activity relationships (SAR). A substituent that confers high potency on one scaffold may be detrimental or inactive on the other, simply because it is projected into a sterically or electronically unfavorable region of the target protein.
Comparative Analysis of Bioactivity
While both scaffolds are versatile, they have shown distinct trends in their most successful applications.
Kinase Inhibition: The Primary Therapeutic Target
Kinase inhibition is the most explored area for both scaffolds.[2][3] Their ability to mimic ATP makes them ideal candidates for developing ATP-competitive inhibitors.
Case Study: JAK vs. KDR/EGFR Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold has found remarkable success in targeting the Janus Kinase (JAK) family. Ruxolitinib, for instance, potently inhibits JAK1 and JAK2, disrupting the JAK-STAT signaling pathway that is crucial for the proliferation of certain hematopoietic cells.[4][5][10] Numerous other derivatives have been developed as potent JAK inhibitors for inflammatory diseases.[11][12]
Conversely, the pyrrolo[3,2-d]pyrimidine core has been effectively utilized to develop inhibitors of receptor tyrosine kinases like KDR (VEGFR2) and the EGFR/HER2 family.[7][9] These kinases are critical drivers of angiogenesis and tumor cell proliferation. Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can act as type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase, which can offer improved selectivity.[9]
| Table 1: Comparative Bioactivity of Representative Compounds | |||
| Compound (Scaffold) | Target Kinase | IC50 (nM) | Therapeutic Area |
| Ruxolitinib (pyrrolo[2,3-d]pyrimidine) | JAK1 / JAK2 | 3.3 / 2.8 | Myelofibrosis, Polycythemia Vera[4][5] |
| Compound 11e (pyrrolo[2,3-d]pyrimidine analog) | JAK1 / JAK2 | >90% inhibition | Anti-inflammatory[12] |
| Compound 16c (pyrrolo[2,3-d]pyrimidine analog) | JAK2 | 6 | Myeloproliferative Neoplasms[11] |
| Compound 51m (pyrrolo[3,2-d]pyrimidine analog) | HER2 / EGFR | 0.98 / 2.5 | Anticancer[7] |
Anticancer and Antiproliferative Activity
The anticancer effects of these compounds are often a direct consequence of their kinase inhibition. By blocking signaling pathways essential for cell growth, survival, and proliferation, these inhibitors can induce apoptosis and halt tumor progression.[13][14]
One study directly compared regioisomers for antitubulin activity and found that the pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts.[8] This highlights that even for non-kinase targets, the scaffold's geometry is a critical determinant of activity.
| Table 2: Comparative Antiproliferative Activity (GI50/IC50) | ||
| Compound (Scaffold) | Cell Line | Activity (µM) |
| Pyrrolo[2,3-d]pyrimidine-imine 8g | HT-29 (Colon) | 4.01[15] |
| Pyrrolo[2,3-d]pyrimidine 15d | MDA-MB-231 (Breast) | Potent antiproliferative activity[13][14] |
| Pyrrolo[3,2-d]pyrimidine analog | NCI 60 Cell Line Panel | Potent (nanomolar GI50 in 8 lines)[8] |
Signaling Pathway Visualization
To understand the therapeutic rationale for targeting kinases with these scaffolds, it is essential to visualize the pathways they inhibit. The JAK-STAT pathway is a prime example, being central to immune responses and hematopoiesis and the target of Ruxolitinib.[16][17][18][19]
The JAK-STAT Signaling Pathway
Upon cytokine binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate each other.[17] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[17] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[16][17] Inhibitors like Ruxolitinib block this cascade at the JAK phosphorylation step.
Caption: The JAK-STAT signaling cascade and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.
Experimental Protocols for Evaluation
Objectively comparing novel compounds from each scaffold requires standardized, reproducible assays. Below are validated protocols for synthesis, in vitro kinase inhibition, and cell-based proliferation analysis.
Workflow for Comparative Bioactivity Screening
The logical flow from chemical synthesis to biological data is critical for efficient drug discovery.
Caption: A generalized workflow for the synthesis and comparative evaluation of pyrrolopyrimidine isomers.
Protocol 1: Representative Synthesis
Synthesis strategies often differ based on the desired isomer.
A. One-Pot Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative [20] This method provides a green and efficient approach to polyfunctionalized pyrrolo[2,3-d]pyrimidines.
-
To a solution of an appropriate arylglyoxal (1.0 mmol) in ethanol (5 mL), add 6-amino-1,3-dimethyluracil (1.0 mmol) and a barbituric acid derivative (1.0 mmol).
-
Add tetra-n-butylammonium bromide (TBAB) (5 mol%) as a catalyst.
-
Stir the reaction mixture at 50 °C for 60-80 minutes, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
B. Synthesis of a Pyrrolo[3,2-d]pyrimidine Core [21] This route builds the pyrimidine ring onto a pre-formed pyrrole intermediate.
-
Convert a 4-oxoproline benzyl ester into the corresponding aminopyrrole by reacting with a primary amine (e.g., benzylamine).
-
Treat the resulting aminopyrrole (1.0 mmol) with an isocyanate (e.g., phenyl isocyanate, 1.1 mmol) in a suitable solvent like dichloromethane to form the urea intermediate.
-
Induce cyclization to the pyrrolo[3,2-d]pyrimidine-2,4-dione by adding a base such as cesium carbonate in acetonitrile and stirring at room temperature until the reaction is complete (monitor by TLC).
-
Purify the product via recrystallization or column chromatography.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This is a gold-standard method for determining the potency (IC50) of an inhibitor against a specific kinase. It measures the transfer of a radioactive phosphate from [γ-33P]-ATP to a substrate.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Mix: Prepare a solution containing unlabeled ATP and [γ-33P]-ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Enzyme & Substrate: Dilute the target kinase and its specific peptide or protein substrate to their final working concentrations in kinase buffer.
-
Test Compounds: Prepare a serial dilution of the pyrrolopyrimidine inhibitors in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP mix.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer 10 µL of the reaction mixture from each well onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation after treatment with test compounds.[22][23]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyrimidine compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm, with a reference wavelength of >650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the results and determine the GI50/IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion & Future Perspectives
The comparative analysis of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds reveals a compelling story of how subtle isomeric changes can be exploited for therapeutic benefit. The 7-deazapurine (2,3-d) core is a clinically validated powerhouse for JAK inhibition, while the 9-deazapurine (3,2-d) isomer has shown significant promise against a different spectrum of kinases (KDR, EGFR) and other targets like tubulin.
The choice of which scaffold to pursue is not arbitrary but a strategic decision based on the target's active site topology. Future research should focus on:
-
Head-to-Head Comparisons: Synthesizing and testing isomeric pairs of inhibitors against broad kinase panels to build a more comprehensive understanding of their selectivity profiles.
-
Exploring "Back-Pocket" Binders: The pyrrolo[3,2-d]pyrimidine scaffold may be better suited for designing type II inhibitors that exploit the "DFG-out" conformation, a strategy known to yield highly selective compounds.[7][9]
-
Expanding Therapeutic Horizons: While kinase inhibition is the dominant application, the demonstrated antitubulin and other activities suggest these scaffolds have untapped potential in other disease areas.
By understanding the fundamental structural and electronic differences between these two potent isomers, medicinal chemists can more rationally design the next generation of targeted therapeutics with improved potency, selectivity, and clinical outcomes.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchhub.com [researchhub.com]
- 23. broadpharm.com [broadpharm.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
The Ascendancy of 5-Alkyl Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the enzyme dihydrofolate reductase (DHFR) remains a pivotal target for antimicrobial and anticancer agent development. Its essential role in the folate metabolic pathway, crucial for DNA synthesis and cellular replication, makes its inhibition a compelling strategy to halt the proliferation of pathogenic organisms and cancer cells.[1] While classical inhibitors like methotrexate have proven effective, their lack of selectivity often leads to significant host toxicity.[2] This has spurred the exploration of novel scaffolds, among which the pyrrolo[2,3-d]pyrimidine core has emerged as a versatile and promising platform.[3]
This guide provides an in-depth, objective comparison of the efficacy of 5-alkyl modified pyrrolo[2,3-d]pyrimidines as DHFR inhibitors, juxtaposing their performance against established drugs and other key analogues. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The Rationale Behind 5-Alkyl Modification: Enhancing Potency and Selectivity
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, presents a unique framework for designing potent enzyme inhibitors.[3] The strategic introduction of an alkyl group at the 5-position of this scaffold has been shown to significantly influence inhibitory activity against DHFR. This modification is designed to exploit a hydrophobic pocket within the enzyme's active site, thereby enhancing binding affinity and, in some cases, conferring selectivity for pathogenic DHFR over the human isoform.[4]
Molecular modeling studies have indicated that the 5-alkyl group can establish van der Waals interactions with key amino acid residues, such as Val115 in human DHFR, influencing the conformation of the entire molecule and contributing to its inhibitory potency.[4] The size and nature of this alkyl substituent are critical, with even minor modifications leading to substantial differences in biological activity.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel inhibitor lies in its performance relative to established standards. The following tables summarize the in vitro inhibitory activity of various 5-alkyl modified pyrrolo[2,3-d]pyrimidines against human DHFR and DHFR from the opportunistic pathogen Toxoplasma gondii. For context, we include data for the widely used anticancer drug methotrexate and the antimicrobial agent trimethoprim.
Table 1: In Vitro Inhibition of Human DHFR
| Compound | 5-Alkyl Group | IC50 (nM) | Reference |
| Pemetrexed (LY231514) | - | 7.0 (Ki) | [5] |
| Methotrexate | - | 80 | [6] |
| Compound 3 | Propyl | 60 | [4][7] |
| Compound 4 | Isopropyl | 90 | [4][7] |
| Compound 1 | Methyl | 210 | [4] |
| Compound 2 | Ethyl | 66 | [4] |
| Trimethoprim | - | 55,260 | [6] |
Table 2: In Vitro Inhibition of Toxoplasma gondii DHFR and Selectivity
| Compound | IC50 (nM) | Selectivity Index (Human IC50 / T. gondii IC50) | Reference |
| Compound 17 | 58 | >500 | [4][7] |
| Trimethoprim | 2,900 | ~19 | [4][6] |
| Pyrimethamine | 15.4 (susceptible strains) | - | [8] |
Key Insights from the Data:
-
Impact of Alkyl Chain Length: Homologation of the 5-methyl group to a 5-ethyl group in the 2,4-diamino-pyrrolo[2,3-d]pyrimidine series resulted in a 3-fold increase in potency against human DHFR (Compound 1 vs. Compound 2).[4] Further extension to a propyl group (Compound 3) maintained high potency.[4][7]
-
Achieving Selectivity: The nonclassical antifolate, Compound 17, which features a 5-propyl group, demonstrated remarkable potency against T. gondii DHFR with an IC50 of 58 nM.[4][7] More impressively, it exhibited over 500-fold selectivity for the parasitic enzyme over human DHFR, a significant improvement compared to trimethoprim.[4][7] This compound was also found to be approximately 50-fold more potent than trimethoprim against T. gondii DHFR.[4][7]
-
Benchmark Comparison: The 5-alkyl modified pyrrolo[2,3-d]pyrimidines, particularly the propyl and isopropyl derivatives (Compounds 3 and 4), display potent inhibition of human DHFR, with IC50 values in the nanomolar range, comparable to the established anticancer drug methotrexate.[4][6][7]
Structure-Activity Relationship (SAR) and Molecular Interactions
The data underscores a clear SAR for the 5-alkyl modification. The increasing potency from methyl to ethyl and propyl suggests that the hydrophobic pocket in the DHFR active site can accommodate these larger groups, leading to more favorable binding interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives with established anticancer agents. We will delve into their cytotoxic effects, potential mechanisms of action, and provide the experimental framework necessary for their evaluation, empowering researchers to build upon these findings.
Introduction: The Promise of Pyrrolo[2,3-d]pyrimidines in Oncology
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its resemblance to the purine nucleus allows it to effectively compete with ATP for the binding sites of various kinases, which are often dysregulated in cancer.[2] This has led to the development of potent inhibitors targeting key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[3][4] Recently, a novel class of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has emerged, demonstrating significant antitumor potential. This guide will focus on a specific series of these compounds and compare their performance against established kinase inhibitors.
Featured Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
A recent study by Bakr et al. (2025) described the synthesis and cytotoxic evaluation of a new series of tricyclic pyrrolo[2,3-d]pyrimidine-imines and their 3-halo-substituted analogues.[5] Among the synthesized compounds, two derivatives, 8f and 8g , exhibited noteworthy and selective antitumor activity against the HT-29 human colon cancer cell line.[6]
Compound 8f: (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine
Compound 8g: (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine
Molecular docking studies from the same research suggest that these compounds may exert their anticancer effects through the inhibition of Discoidin Domain Receptor 2 (DDR2), a collagen-activated receptor tyrosine kinase implicated in tumor progression and metastasis.[5] However, it is crucial to note that this proposed mechanism is based on computational modeling and awaits experimental validation.
Comparative Analysis of Antitumor Activity
To contextualize the efficacy of these novel derivatives, we will compare their cytotoxic activity with that of established kinase inhibitors: Gefitinib and Erlotinib (EGFR inhibitors), and Ruxolitinib (a JAK1/2 inhibitor). The comparison will be based on their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines: HT-29 (colon), MCF-7 (breast), and HeLa (cervical).
| Compound | Target(s) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| Novel Derivative 8f | DDR2 (putative) | 4.55 | >50 | >50 |
| Novel Derivative 8g | DDR2 (putative) | 4.01 | >50 | >50 |
| Gefitinib | EGFR | ~20-43 | ~5-10 | 8 |
| Erlotinib | EGFR | >10 | ~1.2-10 | >10 |
| Ruxolitinib | JAK1/2 | Not widely reported | Not widely reported | Not widely reported |
Note: IC50 values for established drugs can vary between studies due to different experimental conditions. The values presented are approximate ranges based on available literature.
The data indicates that the novel derivatives 8f and 8g exhibit potent and selective cytotoxicity against the HT-29 colon cancer cell line, with IC50 values in the low micromolar range.[6] In contrast, their activity against MCF-7 and HeLa cells is significantly lower.[6] The established EGFR inhibitors, Gefitinib and Erlotinib, show broader activity, with varying efficacy across the different cell lines.
Mechanistic Insights and the Path Forward
While the cytotoxic effects of the novel tricyclic pyrrolo[2,3-d]pyrimidines are promising, a comprehensive understanding of their mechanism of action is currently lacking. The putative inhibition of DDR2 requires experimental confirmation through in vitro kinase assays.[1][7] Furthermore, to fully characterize their antitumor properties, it is essential to investigate their effects on key cellular processes such as apoptosis and cell cycle progression.
For comparison, established EGFR inhibitors like Gefitinib and Erlotinib are known to induce G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][8][9][10] Similarly, the JAK inhibitor Ruxolitinib has been shown to induce apoptosis in JAK-dependent cell lines.[4][11] The following experimental protocols provide a roadmap for elucidating the mechanisms of action of these novel compounds.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Treat cells with the test compounds for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
dot
Caption: Flow cytometry populations in an Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI.
Procedure:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
dot
Caption: Experimental workflow for cell cycle analysis using PI staining.
Proposed Signaling Pathway and Future Directions
The putative mechanism of action for the novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives involves the inhibition of the DDR2 signaling pathway.
dot
Caption: Proposed DDR2 signaling pathway inhibited by novel derivatives.
Future research should focus on several key areas to validate and expand upon these initial findings:
-
Experimental Validation of DDR2 Inhibition: Performing in vitro kinase assays with recombinant DDR2 is essential to confirm direct inhibition by the novel compounds.
-
Mechanism of Action Studies: Conducting apoptosis and cell cycle assays, as detailed above, will provide crucial insights into how these compounds exert their cytotoxic effects.
-
In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of colon cancer to assess their in vivo antitumor activity and toxicity profiles.
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the tricyclic scaffold could lead to the discovery of even more potent and selective inhibitors.
By systematically addressing these research questions, the full therapeutic potential of this novel class of tricyclic pyrrolo[2,3-d]pyrimidine derivatives can be realized, potentially leading to new and effective treatments for colon cancer and other malignancies.
References
- 1. DDR2 Kinase Enzyme System Application Note [promega.com]
- 2. Additive interaction of gefitinib (‘Iressa’, ZD1839) and ionising radiation in human tumour cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Gefitinib induces anoikis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Ruxolitinib on Myeloproliferative Neoplasms via the Negative Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively working with this and structurally similar compounds.
Understanding the Hazard: Why Proper Disposal is Crucial
This compound is a chlorinated organic compound. While specific toxicity data for this exact molecule may be limited, its structure necessitates a cautious approach to handling and disposal. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity.[1] Improper disposal can lead to the contamination of soil and water, posing a risk to ecosystems and human health.
From a regulatory standpoint, chemical waste disposal is governed by strict federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[2][3] Laboratories are responsible for the entire lifecycle of their chemicals, a concept known as "cradle-to-grave" responsibility.[4]
Key Hazard Information Summary
| Hazard Classification | Description | Source |
| Acute Toxicity | While specific data is limited, analogs suggest potential harm if swallowed, inhaled, or in contact with skin. | General SDS for similar compounds |
| Environmental Hazard | As a chlorinated organic compound, it is presumed to be hazardous to the aquatic environment. | Precautionary principle for halogenated compounds |
| Regulatory Status | Likely classified as a hazardous waste under RCRA. Specific waste code determination is required. | EPA and institutional guidelines |
Waste Classification: The First Step to Compliance
Before disposal, the waste must be properly classified. For this compound, there are two primary routes for classification, depending on how the waste was generated.
Discarded, Unused Product
If you are disposing of the pure, unused chemical (e.g., expired or off-specification material), it must be evaluated as a "discarded commercial chemical product."[2][3][4][5][6] Under RCRA, these are typically classified as "P-listed" (acutely hazardous) or "U-listed" (toxic) wastes.[2][6] A thorough search of the EPA's P and U lists is required.
As of the writing of this guide, this compound is not explicitly found on the federal P or U lists. In such cases, the generator must adopt a conservative approach. It is highly recommended to manage the waste as a hazardous material and consult with your institution's Environmental Health and Safety (EHS) department for guidance on assigning an appropriate state or facility-specific waste code.
Contaminated Materials and Solutions
Waste generated from experimental use, such as contaminated labware, personal protective equipment (PPE), and solutions, falls into a different category.
-
Solutions: Solutions containing this compound, especially when dissolved in organic solvents, are likely to be classified as "F-listed" hazardous waste if the solvent is on the F-list (e.g., methylene chloride, methanol).[7] It is crucial to segregate halogenated and non-halogenated solvent waste streams to minimize disposal costs and complexity.
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and empty containers, must be disposed of as hazardous solid waste.
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE)
At a minimum, the following PPE should be worn when handling this compound and its waste:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly fitted lab coat
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
Solid Waste Disposal
For pure, unused this compound and grossly contaminated items (e.g., weigh boats, spatulas):
-
Container: Place the waste in a clearly labeled, sealable, and chemically compatible container. A wide-mouth polyethylene or glass jar with a screw-top lid is recommended.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
For lightly contaminated items (e.g., gloves, bench paper):
-
Collection: Place these items in a designated hazardous waste bag or container.
-
Segregation: Do not mix with non-hazardous laboratory trash.
-
Closure: Once the bag or container is full, seal it and label it as "Hazardous Waste" with a general description of the contents (e.g., "Contaminated PPE with this compound").
Liquid Waste Disposal
-
Segregation is Key: As a chlorinated organic compound, all solutions containing this compound should be disposed of in a designated halogenated organic waste container. Do not mix with non-halogenated waste streams.
-
Container: Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy, that is approved for hazardous waste collection.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and a log of its contents, including the names and approximate percentages of all chemicals, must be maintained.
-
Closure: Keep the container sealed at all times, except when adding waste.
Decontamination of Glassware and Equipment
Proper decontamination of reusable glassware and equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. This rinseate is considered hazardous and must be collected in the halogenated organic liquid waste container.
-
Secondary Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Note on Chemical Neutralization: While some literature suggests that sodium hypochlorite (bleach) can degrade certain nitrogen heterocycles, the reaction byproducts for this compound are unknown and may themselves be hazardous.[8][9][10] Attempting to neutralize this compound in the laboratory without a validated protocol and analytical confirmation of degradation is strongly discouraged. Such procedures should only be developed and performed in consultation with EHS and qualified chemists.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control the Source: If safe to do so, prevent further spillage.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Final Disposal and Record-Keeping
The ultimate disposal of the collected hazardous waste is the responsibility of your institution, carried out through a licensed hazardous waste disposal vendor.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory.
-
Documentation: Ensure all waste containers are properly labeled and that any required waste manifests or tracking forms are completed accurately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. danielstraining.com [danielstraining.com]
- 5. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorinated opium alkaloid derivatives produced by the use of aqueous sodium hypochlorite during the clandestine manufacture of heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
This guide provides essential safety and handling protocols for 5-chloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the rationale behind these safety measures. This document is designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of your research.
The hazard profile of this compound and its analogs indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, the primary method for exposure control should be robust engineering controls. All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent the inhalation of dust or vapors.[4] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following table summarizes the recommended PPE for handling this compound. The rationale behind each piece of equipment is crucial for understanding its importance in your safety.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended. | Provides a robust barrier against dermal absorption.[4] Double-gloving minimizes risk if the outer glove is breached.[4] Powder-free gloves prevent the aerosolization of particles.[4] |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is ideal.[4][5] A chemical-resistant coat is also an option.[4] | Protects the body and personal clothing from contamination.[4] The design ensures maximum coverage.[4] |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn.[4] | Protects the eyes and face from splashes or airborne particles of the compound.[4] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of an N95, or preferably a P100 disposable filtering facepiece respirator, is advised.[4] | Prevents the inhalation of the compound.[4] |
| Shoe Covers | Disposable shoe covers.[4] | Prevents the tracking of contaminants outside of the designated work area.[4] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Preparation and Donning PPE
-
Inspect Your Equipment: Before entering the designated handling area, visually inspect all PPE for any signs of damage or defects.
-
Donning Sequence: Follow a structured approach to putting on PPE to avoid contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[4]
-
Respiratory Protection: Don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.[4]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.[4] Then, don the second pair of gloves.[4]
-
Handling the Compound
-
Work Within a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed within a properly functioning chemical fume hood.[4]
-
Minimize Dust Formation: Handle the solid material in a manner that minimizes the formation of dust and aerosols.[4]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation.[6]
-
No Eating or Drinking: Do not eat, drink, or smoke when using this product.[1][6]
Emergency Plan: Spills and Exposure
Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection.
-
Contain and Absorb: For small spills, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it into an airtight container for disposal.[1][6]
-
Decontaminate: Decontaminate the spill area and all equipment used in the cleanup.
Exposure Response
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[7]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
-
If Swallowed: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]
Disposal Plan
All waste containing this compound should be considered hazardous waste.
-
Containerize: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Licensed Disposal: Ensure the product is disposed of by licensed waste carriers.[1]
-
Follow Regulations: Dispose of the contents and container in accordance with local, regional, and national regulations.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. This compound | 1041864-02-1 [sigmaaldrich.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
